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  • Product: 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one
  • CAS: 16952-45-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structure Elucidation of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one

Introduction: The Significance of the Pyrido[4,3-d]pyrimidine Scaffold The pyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrido[4,3-d]pyrimidine Scaffold

The pyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1] This fused ring system, an isostere of purine, is a key pharmacophore in a variety of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[2] The precise substitution pattern on this scaffold is critical for modulating pharmacological activity, making unambiguous structure elucidation a cornerstone of any research and development program.

This technical guide provides a comprehensive walkthrough of the methodologies employed to definitively determine the structure of a key derivative, 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one. We will explore a logical, multi-pronged analytical approach, beginning with a plausible synthetic route and culminating in a detailed spectroscopic analysis. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for the characterization of novel heterocyclic compounds.

Part 1: Synthesis Strategy - A Rational Approach to the Target Molecule

A logical and efficient synthesis is the first step in obtaining the target compound for analysis. Based on established methodologies for related pyridopyrimidinones, a plausible synthetic route for 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one involves the cyclization of a suitably substituted pyridine precursor.[3]

A common and effective strategy is the condensation of 4-aminonicotinamide with a reagent that provides the C2-methyl group and facilitates ring closure. One such approach involves the treatment of 4-aminonicotinamide with N,N-dimethylacetamide dimethyl acetal (DMADMA) or a similar reagent, followed by cyclization.

G cluster_0 Synthetic Pathway 4-Aminonicotinamide 4-Aminonicotinamide Intermediate N'-(3-carbamoylpyridin-4-yl)-N,N-dimethylacetimidamide 4-Aminonicotinamide->Intermediate DMADMA, Heat Target 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one Intermediate->Target Cyclization (Heat)

Figure 1: Plausible synthetic route to the target compound.

Experimental Protocol: Synthesis of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one
  • Reaction Setup: To a solution of 4-aminonicotinamide (1.0 eq) in a suitable high-boiling solvent (e.g., N,N-dimethylformamide), add N,N-dimethylacetamide dimethyl acetal (1.2 eq).

  • Heating: Heat the reaction mixture to 120-140 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling or can be precipitated by the addition of an anti-solvent like water or diethyl ether.

  • Purification: Collect the solid by filtration, wash with a suitable solvent, and dry under vacuum. If necessary, further purification can be achieved by recrystallization or column chromatography.

Part 2: A Multi-faceted Approach to Structure Elucidation

The cornerstone of structure elucidation lies in the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirming the identity of the synthesized molecule.

G cluster_nmr NMR Spectroscopy Synthesized_Compound Synthesized Compound MS Mass Spectrometry (MS) Synthesized_Compound->MS Molecular Weight IR Infrared (IR) Spectroscopy Synthesized_Compound->IR Functional Groups NMR Nuclear Magnetic Resonance (NMR) Synthesized_Compound->NMR Connectivity & Environment Structure_Confirmed Structure Confirmed MS->Structure_Confirmed IR->Structure_Confirmed NMR->Structure_Confirmed 1H_NMR 1D: 1H NMR 13C_NMR 1D: 13C NMR 2D_NMR 2D: HSQC

Figure 2: Workflow for the structure elucidation of the target compound.

Mass Spectrometry: The First Piece of the Puzzle

Mass spectrometry (MS) provides the molecular weight of the compound, which is a critical first step in confirming its identity.[4][5] High-resolution mass spectrometry (HRMS) can further provide the elemental composition, offering a high degree of confidence in the molecular formula.

Expected Data for 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one (C₈H₇N₃O):

ParameterExpected Value
Molecular Formula C₈H₇N₃O
Exact Mass 161.0589
Molecular Weight 161.16
HRMS (M+H)⁺ 162.0665

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an LC-MS system equipped with an electrospray ionization (ESI) source.[6]

  • Analysis: Inject the sample and acquire the mass spectrum in positive ion mode. The observation of a prominent ion at m/z 162.0665 would be consistent with the protonated target molecule.

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[5] The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.

Expected IR Absorptions for 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one:

Wavenumber (cm⁻¹)BondFunctional Group
3100-3000C-HAromatic
2950-2850C-HMethyl
~1680C=OAmide (Lactam)
1620-1580C=C, C=NAromatic Rings
1480-1400C-HMethyl Bend

The presence of a strong absorption around 1680 cm⁻¹ is particularly diagnostic for the carbonyl group of the pyrimidinone ring. The absorptions in the aromatic region confirm the presence of the fused ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof

NMR spectroscopy provides the most detailed information about the structure of a molecule, including the number and types of protons and carbons, and their connectivity. For a definitive structure elucidation, a combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons in the molecule.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~12.0br s1HN-HExchangeable proton of the lactam.
~8.8s1HH-5Deshielded by the adjacent nitrogen and the pyrimidinone ring.
~8.3d1HH-7Part of the pyridine ring, coupled to H-8.
~7.5d1HH-8Part of the pyridine ring, coupled to H-7.
~2.5s3HCH₃Methyl group at the 2-position.

The observation of three distinct aromatic protons and a methyl singlet, along with an exchangeable NH proton, is highly indicative of the target structure.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (ppm)Assignment
~162C=O
~158C-2
~155C-8a
~152C-5
~135C-7
~120C-4a
~115C-8
~22CH₃

An HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to.[7][8] This is an invaluable tool for unambiguously assigning the proton and carbon signals.

G cluster_elucidation Structure Confirmation via HSQC H5 ¹H: ~8.8 ppm (H-5) C5 ¹³C: ~152 ppm (C-5) H5->C5 Correlation H7 ¹H: ~8.3 ppm (H-7) C7 ¹³C: ~135 ppm (C-7) H7->C7 Correlation H8 ¹H: ~7.5 ppm (H-8) C8 ¹³C: ~115 ppm (C-8) H8->C8 Correlation CH3_H ¹H: ~2.5 ppm (CH₃) CH3_C ¹³C: ~22 ppm (CH₃) CH3_H->CH3_C Correlation

Figure 3: Expected correlations in the HSQC spectrum.

The HSQC spectrum would show correlations between the proton at ~8.8 ppm and the carbon at ~152 ppm (confirming the H-5/C-5 assignment), the proton at ~8.3 ppm and the carbon at ~135 ppm (H-7/C-7), the proton at ~7.5 ppm and the carbon at ~115 ppm (H-8/C-8), and the methyl protons at ~2.5 ppm with the methyl carbon at ~22 ppm. This provides a definitive link between the proton and carbon skeletons of the molecule.

Conclusion

The structure elucidation of novel chemical entities like 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one requires a systematic and multi-faceted analytical approach. By combining the insights from Mass Spectrometry, IR Spectroscopy, and a suite of NMR experiments (¹H, ¹³C, and HSQC), it is possible to unambiguously confirm the molecular structure. This self-validating workflow ensures the scientific integrity of the data and provides a high degree of confidence in the identity of the synthesized compound, which is a critical prerequisite for its further investigation in drug discovery and development programs.

References

  • Ismail, A. G., & Wibberley, D. G. (1967). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic, 2613-2617. [Link]

  • Various Authors. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia.pub. [Link]

  • Patel, M., et al. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 758-768. [Link]

  • Various Authors. (n.d.). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ACS Publications. [Link]

  • Various Authors. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry. [Link]

  • LibreTexts. (2022). Infrared Spectroscopy and Mass Spectrometry. Chemistry LibreTexts. [Link]

  • Various Authors. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Various Authors. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. MDPI. [Link]

  • Various Authors. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org). Preprints.org. [Link]

  • Various Authors. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical identity, plausible synthetic routes, and explore its potential as a therapeutic agent, particularly in the context of kinase inhibition. This document is intended for an audience of researchers, scientists, and professionals in the field of drug discovery and development.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is paramount for scientific discourse and reproducibility. This section clarifies the IUPAC name, synonyms, and structural features of the topic compound.

IUPAC Name

Based on the nomenclature of the parent scaffold, pyrido[4,3-d]pyrimidin-4(3H)-one, the correct IUPAC name for the compound is 2-Methyl-3H-pyrido[4,3-d]pyrimidin-4-one . The "(3H)" designation indicates the position of the saturated atom in the pyrimidinone ring.

Synonyms
Chemical Structure and Properties

The core of the molecule is a pyrido[4,3-d]pyrimidine scaffold, which is a fused heterocyclic system consisting of a pyridine ring and a pyrimidine ring. The methyl group at the 2-position and the keto group at the 4-position are key functional groups that will influence the molecule's chemical reactivity and biological activity.

PropertyValue (Parent Compound: Pyrido[4,3-d]pyrimidin-4(3H)-one)[2]Value (2-Methyl Derivative - Estimated)
Molecular FormulaC₇H₅N₃OC₈H₇N₃O
Molecular Weight147.13 g/mol 161.16 g/mol
XLogP3-0.4~0.1
Hydrogen Bond Donor Count11
Hydrogen Bond Acceptor Count33
Rotatable Bond Count00

Note: Properties for the 2-methyl derivative are estimated based on the parent compound and the addition of a methyl group.

Synthesis of the Pyrido[4,3-d]pyrimidine Scaffold

One plausible synthetic pathway starts from 4-aminonicotinic acid, which can be converted into a pyrido[4,3-d][3]oxazin-4-one intermediate. This intermediate can then be treated with an appropriate amine to yield a 4-amidonicotinamide, which upon cyclization, forms the desired pyridopyrimidinone ring system[4].

Generalized Synthetic Workflow

The following diagram illustrates a generalized, plausible workflow for the synthesis of 2-substituted pyrido[4,3-d]pyrimidin-4(3H)-ones.

Synthesis_Workflow Generalized Synthesis of 2-Substituted Pyrido[4,3-d]pyrimidin-4(3H)-ones cluster_0 Starting Material Preparation cluster_1 Cyclization to Oxazinone cluster_2 Ring Transformation to Pyrimidinone 4-Aminonicotinic_acid 4-Aminonicotinic Acid Amidation Amidation 4-Aminonicotinic_acid->Amidation 1. Acyl_Chloride Acyl Chloride (e.g., Acetyl Chloride) Acyl_Chloride->Amidation 4-Acetamidonicotinic_acid 4-Acetamidonicotinic Acid Amidation->4-Acetamidonicotinic_acid Pyrido_oxazinone Pyrido[4,3-d][1,3]oxazin-4-one Intermediate 4-Acetamidonicotinic_acid->Pyrido_oxazinone 2. Dehydrating_Agent Dehydrating Agent (e.g., Acetic Anhydride) Dehydrating_Agent->Pyrido_oxazinone Ring_Opening_Closure Ring Opening and Recyclization Pyrido_oxazinone->Ring_Opening_Closure 3. Ammonia Ammonia or Amine Source Ammonia->Ring_Opening_Closure Final_Product 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one Ring_Opening_Closure->Final_Product

Caption: A plausible synthetic route to 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one.

Experimental Protocol (Generalized)

The following is a generalized, step-by-step methodology for the synthesis of 2-Methyl-3H-pyrido[4,3-d]pyrimidin-4-one, based on established chemical principles for this class of compounds.

Step 1: Acetylation of 4-Aminonicotinic Acid

  • Suspend 4-aminonicotinic acid in a suitable aprotic solvent (e.g., dichloromethane).

  • Cool the suspension in an ice bath.

  • Add a base (e.g., triethylamine) to the suspension.

  • Slowly add acetyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Isolate the product, 4-acetamidonicotinic acid, by filtration and wash with a suitable solvent.

Step 2: Cyclization to Pyrido[4,3-d][3]oxazin-4-one

  • Reflux the 4-acetamidonicotinic acid in acetic anhydride.

  • Monitor the reaction for the formation of the oxazinone intermediate.

  • Upon completion, cool the reaction mixture and isolate the crude product.

Step 3: Formation of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one

  • Treat the crude pyrido[4,3-d][3]oxazin-4-one intermediate with an ammonia source (e.g., ammonium hydroxide or bubbling ammonia gas through a solution of the intermediate in an appropriate solvent).

  • Heat the reaction mixture to facilitate the ring-opening and subsequent recyclization to the pyrimidinone.

  • Monitor the reaction by TLC for the disappearance of the starting material and the formation of the final product.

  • Upon completion, cool the reaction mixture and isolate the crude 2-Methyl-3H-pyrido[4,3-d]pyrimidin-4-one.

  • Purify the final product by recrystallization or column chromatography.

Therapeutic Potential and Mechanism of Action

The pyridopyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs[5]. Derivatives of the isomeric pyrido[2,3-d]pyrimidine are well-known for their anti-cancer properties, often acting as kinase inhibitors[5][6][7].

Kinase Inhibition: A Promising Avenue

Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrido[4,3-d]pyrimidine core is present in the approved cancer drug Trametinib, a potent MEK kinase inhibitor[8][9]. This strongly suggests that 2-Methyl-3H-pyrido[4,3-d]pyrimidin-4-one could also exhibit kinase inhibitory activity.

The rationale for this hypothesis lies in the structural similarity of the pyridopyrimidine scaffold to the adenine core of ATP, the natural substrate for kinases. The heterocyclic system can act as a "hinge-binder," forming hydrogen bonds with the kinase's hinge region in the ATP-binding pocket, thereby inhibiting its activity. The substituents on the pyridopyrimidine core, such as the 2-methyl group, would then occupy adjacent hydrophobic pockets, influencing the compound's potency and selectivity for specific kinases.

Potential Signaling Pathway Inhibition

Based on the activity of related compounds, 2-Methyl-3H-pyrido[4,3-d]pyrimidin-4-one could potentially inhibit key signaling pathways implicated in cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK pathway.

Kinase_Inhibition_Pathway Potential Mechanism of Action: Kinase Inhibition cluster_pathway Cellular Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor 2-Methylpyrido[4,3-d] pyrimidin-4(3H)-one (Hypothesized) Inhibitor->MEK Inhibition

Caption: Hypothesized inhibition of the MEK kinase within the RAS-RAF-MEK-ERK pathway.

Future Directions and Conclusion

2-Methyl-3H-pyrido[4,3-d]pyrimidin-4-one represents a promising, yet underexplored, chemical entity. The insights from structurally related compounds, particularly approved drugs like Trametinib, provide a strong rationale for its investigation as a kinase inhibitor.

Future research in this area should focus on:

  • Development of a robust and scalable synthesis for 2-Methyl-3H-pyrido[4,3-d]pyrimidin-4-one and its derivatives to enable thorough biological evaluation.

  • In vitro kinase screening against a panel of cancer-relevant kinases to identify its primary targets and determine its potency and selectivity.

  • Cell-based assays to assess its anti-proliferative activity against various cancer cell lines and to elucidate its mechanism of action at the cellular level.

  • Structure-activity relationship (SAR) studies by synthesizing and testing a library of analogs to optimize its biological activity and drug-like properties.

References

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022, March 31). Encyclopedia.pub. Retrieved January 25, 2026, from [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). PMC. Retrieved January 25, 2026, from [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. (2022, July 12). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Pyrido(4,3-d)pyrimidin-4(3H)-one. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • 2-methyl-3H,4H-pyrido(3,4-d)pyrimidin-4-one. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024, April 5). RSC Publishing. Retrieved January 25, 2026, from [Link]

  • Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. (2022, October 5). PubMed. Retrieved January 25, 2026, from [Link]

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (n.d.). PMC. Retrieved January 25, 2026, from [Link]

  • The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. (n.d.). Journal of the Chemical Society C. Retrieved January 25, 2026, from [Link]

  • Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. (2020, March 15). PubMed. Retrieved January 25, 2026, from [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023, February 28). PMC. Retrieved January 25, 2026, from [Link]

  • Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of the spectroscopic data for 2-Methylpyrido[4,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic data for 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrido[4,3-d]pyrimidine scaffold is a key pharmacophore in the development of various therapeutic agents.[1] This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this specific derivative, offering insights into its structural elucidation and characterization.

While direct experimental data for 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one is not extensively published, this guide will provide predicted spectroscopic values based on the analysis of structurally similar compounds and established spectroscopic principles. This approach is a common and vital practice in chemical research for the characterization of novel or less-studied molecules.

Molecular Structure and Isomerism

2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one belongs to the pyridopyrimidine family, which consists of a fused pyridine and pyrimidine ring system. The position of the nitrogen atoms and the fusion of the rings can lead to four different isomers: pyrido[2,3-d], pyrido[3,2-d], pyrido[3,4-d], and pyrido[4,3-d]pyrimidines.[2] The focus of this guide is the [4,3-d] isomer, substituted with a methyl group at the 2-position and a carbonyl group at the 4-position.

Molecular Structure of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one

Caption: 2D structure of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[3] For 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one, both ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the protons and carbon atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one is expected to show distinct signals for the aromatic protons on the pyridine ring, the N-H proton of the pyrimidinone ring, and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the carbonyl group.

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0br s1HN3-H
~8.8s1HH5
~8.5d1HH7
~7.5d1HH8
~2.4s3H2-CH₃

Rationale for Predictions: The prediction for the N-H proton is based on data from similar pyridopyrimidinone structures, which typically show a broad singlet in the downfield region (δ 11-13 ppm).[3] The aromatic protons' chemical shifts are estimated based on the parent pyrido[4,3-d]pyrimidin-4(3H)-one, with the H5 proton being the most deshielded due to its proximity to two nitrogen atoms. The methyl group is expected to appear as a singlet in the typical aliphatic region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal, with the carbonyl carbon appearing significantly downfield.

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~162C4 (C=O)
~158C2
~155C8a
~152C5
~133C7
~118C4a
~115C8
~222-CH₃

Rationale for Predictions: The chemical shift of the carbonyl carbon (C4) is predicted to be in the typical range for amide/lactam carbonyls. The positions of the other aromatic carbons are estimated by considering the electronic effects of the nitrogen atoms and the methyl substituent on the pyrido[4,3-d]pyrimidin-4(3H)-one core.

Experimental Protocol for NMR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample solvent in ~0.7 mL of DMSO-d₆ dissolve->solvent transfer Transfer to NMR tube solvent->transfer instrument Use a 400 MHz (or higher) NMR spectrometer transfer->instrument lock Lock on deuterium signal of DMSO-d₆ instrument->lock shim Shim the magnetic field lock->shim acquire_1h Acquire ¹H spectrum shim->acquire_1h acquire_13c Acquire ¹³C spectrum shim->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline calibrate Calibrate to residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C) baseline->calibrate

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one will be characterized by specific vibrational frequencies corresponding to its key functional groups.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
3200-3000Medium, broadN-H stretching
3000-2850WeakC-H stretching (aliphatic)
~1680StrongC=O stretching (amide)
1620-1580Medium-StrongC=N and C=C stretching (aromatic rings)
~1450MediumC-H bending (methyl)

Rationale for Predictions: The N-H stretching vibration is expected to be a broad band due to hydrogen bonding. The strong absorption around 1680 cm⁻¹ is characteristic of an amide carbonyl group. The aromatic C=N and C=C stretching vibrations will appear in the 1620-1580 cm⁻¹ region.[3] The presence of the methyl group will be confirmed by weak C-H stretching and medium C-H bending absorptions.

Experimental Protocol for IR Spectroscopy (ATR)

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place a small amount of solid sample on the ATR crystal instrument Use an FTIR spectrometer with an ATR accessory place_sample->instrument background Collect a background spectrum instrument->background sample_spectrum Collect the sample spectrum (e.g., 16-32 scans) background->sample_spectrum correction Perform ATR correction sample_spectrum->correction baseline Baseline correction correction->baseline peak_picking Identify and label significant peaks baseline->peak_picking

Caption: Workflow for ATR-FTIR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectrometry Data

m/zIon
161.06[M]⁺ (Molecular Ion)
162.06[M+H]⁺ (Protonated Molecular Ion)

Rationale for Predictions: The exact mass of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one (C₈H₇N₃O) is 161.0589 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z 161. In electrospray ionization (ESI) mass spectrometry, the protonated molecular ion [M+H]⁺ is commonly observed at m/z 162. Fragmentation patterns would likely involve the loss of small neutral molecules such as CO and HCN from the heterocyclic ring system.

Experimental Protocol for Mass Spectrometry (ESI)

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile) dilute Dilute the solution to a low concentration (e.g., 1-10 µg/mL) dissolve->dilute instrument Use an ESI mass spectrometer dilute->instrument infuse Infuse the sample solution into the ion source instrument->infuse acquire Acquire the mass spectrum in positive ion mode infuse->acquire identify_m Identify the molecular ion peak ([M+H]⁺) acquire->identify_m analyze_frag Analyze fragmentation patterns (if MS/MS is performed) identify_m->analyze_frag

Caption: Workflow for ESI-MS data acquisition and analysis.

Synthesis of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one

A plausible synthetic route to 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one involves the cyclization of a suitably substituted pyridine precursor. One common method for the synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones starts from 4-aminonicotinic acid.[4]

Proposed Synthetic Pathway

A potential synthesis could involve the reaction of 4-aminonicotinamide with an appropriate reagent to introduce the 2-methylpyrimidinone ring. A more direct approach could be the condensation of 4-amino-N-methylnicotinamide with a suitable one-carbon equivalent that also provides the methyl group at the 2-position.

Detailed Experimental Protocol (Hypothetical)

  • Step 1: Synthesis of 4-Acetamidonicotinamide. 4-Aminonicotinamide (1 eq.) is dissolved in acetic anhydride (5 eq.) and heated at reflux for 2 hours. The reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is filtered, washed with water, and dried to yield 4-acetamidonicotinamide.

  • Step 2: Cyclization to 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one. 4-Acetamidonicotinamide (1 eq.) is heated with a dehydrating agent such as polyphosphoric acid (PPA) at 150-180 °C for 4-6 hours. The reaction mixture is then cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with sodium bicarbonate solution and water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one.

Conclusion

The structural characterization of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one relies on a combination of modern spectroscopic techniques. This guide has provided a detailed overview of the expected NMR, IR, and MS data, based on the analysis of related compounds and fundamental spectroscopic principles. The provided experimental protocols offer a practical framework for researchers to obtain and interpret the spectroscopic data for this and similar heterocyclic compounds. As the field of medicinal chemistry continues to explore the potential of pyridopyrimidine derivatives, a thorough understanding of their spectroscopic properties is essential for the successful design and development of new therapeutic agents.

References

  • B. Lakshmi Narayana, A. Raghu Ram Rao, P. Shanthan Rao. Synthesis of new 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones and their antibacterial activity. European Journal of Medicinal Chemistry. 2009 Mar;44(3):1369-76. [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. National Institutes of Health. 2022 Jul 12. [Link]

  • Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)-ones, and 2-pyrazoline derivatives. Arkivoc. 2011; 2011(10): 20-31. [Link]

  • The Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-Amino- nicotinic Acid. RSC Publishing. 1967. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. 2022 Feb 21. [Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia.pub. 2022 Mar 31. [Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. ACS Publications. 2016 Apr 7. [Link]

Sources

Exploratory

The Pyrido[4,3-d]pyrimidin-4(3H)-one Scaffold: A Technical Guide to a Promising Kinase Inhibitor Core

Abstract The landscape of kinase inhibitor discovery is in a perpetual state of evolution, driven by the need for more selective and potent therapeutics to combat a range of human diseases, most notably cancer. Within th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The landscape of kinase inhibitor discovery is in a perpetual state of evolution, driven by the need for more selective and potent therapeutics to combat a range of human diseases, most notably cancer. Within this dynamic field, heterocyclic scaffolds serve as the foundational architecture for a multitude of approved and investigational drugs. The pyrido[4,3-d]pyrimidine-4(3H)-one core has emerged as a privileged structure, demonstrating significant potential for the development of novel kinase inhibitors. This in-depth technical guide provides a comprehensive overview of the pyrido[4,3-d]pyrimidin-4(3H)-one scaffold and its derivatives as kinase inhibitors. While specific data on 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one is not extensively available in public literature, this guide will leverage data from structurally related analogs to delineate the core's mechanism of action, structure-activity relationships (SAR), and therapeutic potential. We will explore the synthesis of this scaffold, detail established protocols for its biological evaluation, and present a forward-looking perspective for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Pyrido[4,3-d]pyrimidine Core

Protein kinases, as key regulators of cellular signaling pathways, represent a major class of drug targets.[1] The dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[2] The pyrido[4,3-d]pyrimidine scaffold, an isomeric variant of the more extensively studied pyrido[2,3-d]pyrimidine, offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as hydrophobic surfaces, for interaction with the ATP-binding pocket of various kinases.[3] This distinct structural motif provides an opportunity to develop inhibitors with novel selectivity profiles, potentially overcoming resistance mechanisms associated with existing therapies.

The strategic value of the pyrido[4,3-d]pyrimidine core is underscored by the clinical success of related heterocyclic compounds. For instance, Trametinib, a MEK1/2 inhibitor, features a complex pyrido[4,3-d]pyrimidine derivative at its core, highlighting the scaffold's ability to be elaborated into highly potent and specific drugs.[3] Our focus in this guide is to dissect the fundamental properties of the pyrido[4,3-d]pyrimidin-4(3H)-one core to enable and inspire further drug discovery efforts.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Derivatives of the pyrido[4,3-d]pyrimidine scaffold typically function as ATP-competitive inhibitors. The core structure mimics the adenine base of ATP, allowing it to dock into the active site of a target kinase. The specificity of inhibition is then dictated by the various substituents appended to the core, which form interactions with specific amino acid residues within the ATP-binding pocket.

A key interaction for many kinase inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. For the related pyrido[3,4-d]pyrimidine scaffold, molecular docking studies have revealed that the pyrimidine ring can form a crucial hydrogen bond with hinge residues such as Gly605 in Monopolar Spindle 1 (Mps1) kinase.[4][5] It is highly probable that the pyrido[4,3-d]pyrimidin-4(3H)-one core engages in similar hinge-binding interactions.

The following diagram illustrates the generalized mechanism of action for a pyrido[4,3-d]pyrimidin-4(3H)-one-based kinase inhibitor.

G cluster_kinase Kinase Active Site cluster_inhibitor Pyrido[4,3-d]pyrimidin-4(3H)-one Inhibitor ATP_pocket ATP Binding Pocket Hinge Hinge Region Gatekeeper Gatekeeper Residue Hydrophobic_pocket Hydrophobic Pocket Core Pyrimidine Ring Core->Hinge H-Bonding Substituents Substituents (e.g., 2-Methyl) Substituents->Gatekeeper Selectivity Interactions Substituents->Hydrophobic_pocket Hydrophobic Interactions

Caption: Generalized binding mode of a pyrido[4,3-d]pyrimidin-4(3H)-one inhibitor.

Known Kinase Targets and Structure-Activity Relationships (SAR)

While data for the specific 2-Methyl derivative is sparse, studies on analogous pyrido[4,3-d]pyrimidines have identified several key kinase targets and elucidated important structure-activity relationships.

Epidermal Growth Factor Receptor (EGFR)

A series of 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines have been developed as potent and selective inhibitors of EGFR.[6] These studies revealed that:

  • The 4-anilino group is crucial for activity: The (3-bromophenyl)amino moiety at the 4-position is a key pharmacophore for engaging with the EGFR active site.

  • The 7-position offers a vector for modification: A variety of substituents at the 7-position are tolerated and can be used to modulate solubility and pharmacokinetic properties without compromising inhibitory activity. Weakly basic amine derivatives at this position were found to be particularly effective, leading to IC50 values in the low nanomolar range against the isolated enzyme.[6]

Wee1 Kinase

More recently, the pyrido[4,3-d]pyrimidinone scaffold has been explored for the development of novel Wee1 inhibitors. Wee1 is a critical cell cycle checkpoint kinase, and its inhibition is a promising strategy for cancer therapy. This research has demonstrated that derivatives of this scaffold can potently inhibit Wee1 with IC50 values ranging from 19 to 1485 nM.[7] Further mechanistic studies on lead compounds from this series showed induction of cancer cell apoptosis and cell cycle arrest.[7]

Inferred SAR for 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one

Based on the available data for related compounds, we can infer some potential SAR for the titular compound:

  • The 2-Methyl Group: The impact of a methyl group at the 2-position is not explicitly documented. However, in many kinase inhibitor scaffolds, small alkyl groups in this region can enhance hydrophobic interactions within the ATP-binding pocket, potentially increasing potency. Its effect on selectivity would be highly dependent on the specific kinase target.

  • The 4-oxo Group: The ketone at the 4-position can act as a hydrogen bond acceptor, potentially forming interactions with the kinase hinge region or with water molecules that mediate protein-ligand binding.

  • The Pyridone Moiety: The nitrogen atom in the pyridine ring can also participate in hydrogen bonding, contributing to the overall binding affinity.

The following table summarizes the inhibitory activities of some representative pyrido[4,3-d]pyrimidine derivatives against their respective kinase targets.

Compound ClassTarget KinaseRepresentative IC50Reference
7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidinesEGFR0.5 - 10 nM (isolated enzyme)[6]
Pyrido[4,3-d]pyrimidinone derivativesWee119 - 1485 nM[7]

Synthesis of the Pyrido[4,3-d]pyrimidin-4(3H)-one Core

The synthesis of the pyrido[4,3-d]pyrimidin-4(3H)-one core can be achieved through various synthetic routes. A common strategy involves the construction of the pyrimidine ring onto a pre-existing pyridine precursor.

General Synthetic Workflow

A plausible synthetic route, adapted from methodologies for related pyridopyrimidines, is outlined below. This should be considered a general guideline, and optimization of reaction conditions would be necessary.

G A 4-aminonicotinic acid derivative C Pyrido[4,3-d]pyrimidin-4(3H)-one core A->C Cyclization B Formamide or other cyclizing agent B->C E 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one C->E Methylation D Methylating agent D->E

Caption: A generalized synthetic workflow for 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one.

Exemplary Protocol for Synthesis

Step 1: Cyclization to form the Pyrido[4,3-d]pyrimidin-4(3H)-one core

  • To a solution of a suitable 4-aminonicotinic acid derivative (1 equivalent) in an appropriate high-boiling solvent (e.g., diphenyl ether), add an excess of formamide (e.g., 10 equivalents).

  • Heat the reaction mixture to reflux (e.g., 180-200 °C) for a specified period (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product may precipitate upon cooling. If not, add a non-polar solvent (e.g., hexane) to induce precipitation.

  • Collect the solid by filtration, wash with a non-polar solvent, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to yield the pure pyrido[4,3-d]pyrimidin-4(3H)-one core.

Step 2: Methylation at the 2-position

Note: The regioselectivity of this step would need to be carefully controlled, and protecting groups may be necessary.

  • Dissolve the pyrido[4,3-d]pyrimidin-4(3H)-one core (1 equivalent) in a suitable aprotic solvent (e.g., N,N-dimethylformamide).

  • Add a suitable base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0 °C and stir for 30 minutes.

  • Add a methylating agent (e.g., methyl iodide, 1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one.

Experimental Protocols for Biological Evaluation

To characterize the activity of a novel pyrido[4,3-d]pyrimidin-4(3H)-one derivative as a kinase inhibitor, a series of in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol provides a framework for assessing the direct inhibitory effect of a compound on the enzymatic activity of a target kinase.

  • Reagents and Materials:

    • Recombinant human EGFR (or other target kinase)

    • ATP

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Test compound (dissolved in DMSO)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well plates

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the test compound dilutions, recombinant kinase, and peptide substrate in the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30 °C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Proliferation Assay

This assay measures the effect of the compound on the growth of cancer cell lines that are dependent on the target kinase.

  • Reagents and Materials:

    • Cancer cell line (e.g., A431 for EGFR, MV-4-11 for Wee1)

    • Complete cell culture medium

    • Test compound (dissolved in DMSO)

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

    • 96-well plates

  • Procedure:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound and incubate for 72 hours.

    • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. The luminescence signal is proportional to the number of viable cells.

    • Calculate the percent growth inhibition for each compound concentration relative to a DMSO control.

    • Determine the GI50 (concentration for 50% growth inhibition) value.

Future Perspectives and Conclusion

The pyrido[4,3-d]pyrimidin-4(3H)-one scaffold represents a promising starting point for the development of novel kinase inhibitors. The existing literature on related analogs targeting EGFR and Wee1 demonstrates the potential of this core to yield potent and selective compounds.[6][7] Future research should focus on:

  • Systematic SAR studies: A thorough investigation of the effects of substituents at all available positions of the pyrido[4,3-d]pyrimidin-4(3H)-one core is warranted. This will provide a deeper understanding of the molecular determinants of potency and selectivity.

  • Kinome-wide profiling: Lead compounds should be screened against a broad panel of kinases to fully characterize their selectivity profiles.

  • Structural Biology: Obtaining crystal structures of lead compounds in complex with their target kinases will provide invaluable insights for structure-based drug design and optimization.

  • Pharmacokinetic and in vivo evaluation: Promising compounds will need to be assessed for their drug-like properties, including metabolic stability, oral bioavailability, and in vivo efficacy in relevant animal models.

References

  • Carlin, et al. (2015). Preparation of 4-anilinopyrido[3,4-d]pyrimidine prodrugs as kinase inhibitors. Encyclopedia.pub. [Link]

  • El-Sayed, M. S., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. National Institutes of Health. [Link]

  • Huang, M., et al. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. PubMed. [Link]

  • Kaur, M., et al. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. [Link]

  • Li, J., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. MDPI. [Link]

  • Rak, M., et al. (2024). Development of Selective Pyrido[2,3-d]pyrimidin-7(8H)-one-Based Mammalian STE20-Like (MST3/4) Kinase Inhibitors. ResearchGate. [Link]

  • Teixidó, J., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Institutes of Health. [Link]

  • Ye, Q., et al. (2023). Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors. PubMed. [Link]

  • Zhang, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. National Institutes of Health. [Link]

  • Various Authors. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. National Institutes of Health. [Link]

  • Various Authors. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. MDPI. [Link]

  • Hoelder, S., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. ACS Publications. [Link]

  • Radi, M., et al. (2018). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. National Institutes of Health. [Link]

  • Naeimi, H., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. National Institutes of Health. [Link]

  • Doherty, A. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. [Link]

  • Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed. [Link]

  • Iwamura, H., et al. (1987). Quantitative structure-activity relationships in cytokinin agonistic and antagonistic pyrido[2,3-d]pyrimidine derivatives: insights into receptor topology. PubMed. [Link]

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Foundational

In Silico Modeling of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one Interactions with MEK1 Kinase: A Technical Guide

Abstract This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of the interactions between 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one and its potential biological target, MEK1 kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of the interactions between 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one and its potential biological target, MEK1 kinase. This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery. We will delve into the core methodologies of molecular docking, molecular dynamics simulations, and pharmacophore modeling, offering not just procedural steps but also the scientific rationale behind these choices. Our goal is to equip the reader with a practical and robust workflow for investigating small molecule-protein interactions, grounded in established scientific principles and computational techniques.

Introduction: The Rationale for In Silico Investigation

The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting protein kinases.[1] One such kinase of significant interest is Mitogen-activated protein kinase kinase 1 (MEK1), a critical node in the Ras/Raf/MEK/ERK signaling pathway. Dysregulation of this pathway is a hallmark of many human cancers, making MEK1 a prime target for therapeutic intervention.[2][3] The known MEK1 inhibitor, Trametinib, features a related pyrido[4,3-d]pyrimidine core, suggesting that 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one may also exhibit inhibitory activity against this target.

In silico modeling provides a powerful and cost-effective approach to explore this hypothesis. By simulating the interactions between our compound of interest and MEK1 at an atomic level, we can predict binding affinity, identify key interacting residues, and understand the dynamic behavior of the complex. This knowledge can guide further experimental studies and inform the design of more potent and selective inhibitors.

This guide will focus on a practical workflow, utilizing widely accessible and validated computational tools to build a comprehensive in silico model of the 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one–MEK1 interaction.

Foundational Steps: Target and Ligand Preparation

A robust in silico study begins with meticulous preparation of the protein target and the small molecule ligand. This ensures the accuracy and reliability of the subsequent simulations.

Target Selection and Preparation

The selection of an appropriate crystal structure of the target protein is paramount. For this study, we will utilize the high-resolution crystal structure of human MEK1 in complex with a small molecule inhibitor (PDB ID: 4U81).[4] This structure provides a well-defined binding pocket and serves as an excellent starting point for our modeling studies.

Experimental Protocol: MEK1 Receptor Preparation

  • Obtain the PDB File: Download the coordinate file for PDB ID 4U81 from the RCSB Protein Data Bank ([Link]).

  • Initial Cleaning: Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL). Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand. Retain only the protein chain(s) of interest.

  • Protonation and Charge Assignment: Utilize a tool like PDB2PQR ([Link]) or the functionalities within molecular modeling suites (e.g., Schrödinger's Protein Preparation Wizard) to add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH (typically 7.4). This step is crucial for accurate modeling of electrostatic interactions.

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the prepared protein structure to relieve any steric clashes that may have been introduced during the preparation process. This can be done using software like GROMACS or AMBER.

  • Final Output: Save the prepared receptor in the PDBQT format for AutoDock Vina or PDB format for GROMACS.

Ligand Preparation

The 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one ligand must be accurately represented in a three-dimensional format with correct atom types and charges.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: Draw the 2D structure of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and save it in a standard format like SMILES or MOL. Use a program like Open Babel ([Link]) to convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform a geometry optimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can also be done with Open Babel or more advanced quantum mechanical methods for higher accuracy.

  • Charge and Atom Type Assignment: Assign partial charges to the ligand atoms. For AutoDock Vina, this is typically handled during the conversion to the PDBQT format. For GROMACS, a more rigorous parameterization is required.

  • Ligand Parameterization for GROMACS:

    • Utilize a server like CGenFF[1] or the Automated Topology Builder (ATB) ([Link]) to generate a topology file (.itp) and parameter file for the ligand that are compatible with the chosen force field (e.g., CHARMM36m). This step is critical for accurate molecular dynamics simulations.[5][6]

  • Final Output: Save the prepared ligand in PDBQT format for docking and MOL2/PDB format for generating GROMACS topology.

Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of the interaction, typically as a binding affinity score.[7] We will use AutoDock Vina, a widely used and validated docking program.

Conceptual Workflow: Molecular Docking

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Receptor_PDBQT Prepared MEK1 (PDBQT) Define_Grid Define Search Space (Grid Box) Receptor_PDBQT->Define_Grid Ligand_PDBQT Prepared Ligand (PDBQT) Run_Vina Run AutoDock Vina Ligand_PDBQT->Run_Vina Define_Grid->Run_Vina Analyze_Poses Analyze Binding Poses Run_Vina->Analyze_Poses Binding_Affinity Evaluate Binding Affinity (kcal/mol) Run_Vina->Binding_Affinity

Caption: Molecular docking workflow with AutoDock Vina.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Prepare Input Files: Ensure you have the prepared MEK1 receptor (receptor.pdbqt) and the 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one ligand (ligand.pdbqt).

  • Define the Search Space: Identify the binding pocket of MEK1. This can be done by referring to the position of the co-crystallized ligand in the original PDB file (4U81). Define a grid box that encompasses this binding site. The center and size of this box will be specified in a configuration file.

  • Create the Configuration File: Create a text file (e.g., conf.txt) with the following parameters:

  • Run AutoDock Vina: Execute the docking simulation from the command line:[8][9]

  • Analyze the Results: The output file (docking_results.pdbqt) will contain multiple binding poses, ranked by their predicted binding affinities. The binding affinity is reported in kcal/mol, with more negative values indicating stronger binding. Visualize the top-ranked poses in a molecular graphics program to analyze the interactions with the protein residues.

Data Presentation: Predicted Binding Affinities

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.50.000
2-8.21.254
3-8.11.876
.........

(Note: The values in this table are illustrative and would be replaced with actual results from the docking simulation.)

Molecular Dynamics Simulation: Exploring the Dynamic Nature of the Complex

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[10] This provides insights into the stability of the binding pose, conformational changes, and the role of solvent. We will use GROMACS, a versatile and high-performance MD engine.[11][12]

Conceptual Workflow: Molecular Dynamics Simulation

G cluster_setup System Setup cluster_simulation Simulation cluster_analysis Analysis Complex_PDB Protein-Ligand Complex (from Docking) Topology Generate System Topology Complex_PDB->Topology Solvation Solvate and Add Ions Topology->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration NVT and NPT Equilibration Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Analyze Trajectory (RMSD, RMSF) Production_MD->Trajectory_Analysis Interaction_Analysis Analyze Interactions (Hydrogen Bonds) Production_MD->Interaction_Analysis

Caption: GROMACS workflow for protein-ligand MD simulation.

Experimental Protocol: GROMACS MD Simulation

  • Prepare the Complex: Combine the coordinates of the prepared MEK1 receptor and the top-ranked docked pose of the ligand into a single PDB file.

  • Generate the Topology: Use the gmx pdb2gmx command to generate the protein topology, selecting an appropriate force field (e.g., CHARMM36m). Manually include the ligand topology file (.itp) in the main system topology file (topol.top).[13][14]

  • Create the Simulation Box and Solvate: Define a simulation box around the complex using gmx editconf. Solvate the box with water molecules using gmx solvate.

  • Add Ions: Add ions to neutralize the system using gmx genion.

  • Energy Minimization: Perform steepest descent energy minimization to remove steric clashes in the solvated system.

  • Equilibration: Perform a two-step equilibration process:

    • NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature to stabilize the temperature.

    • NPT Equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature to stabilize the pressure and density.

  • Production MD: Run the production MD simulation for a desired length of time (e.g., 100 ns).

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key analyses include:

    • Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To quantify the formation and stability of hydrogen bonds between the ligand and the protein.

Pharmacophore Modeling: Abstracting Key Chemical Features

Pharmacophore modeling identifies the essential steric and electronic features required for a molecule to interact with a specific target.[15][16] This model can then be used to screen large compound libraries for novel molecules with the potential to bind to the same target. We will use the Pharmit web server for this purpose.[17][18]

Conceptual Workflow: Pharmacophore Modeling

G cluster_generation Model Generation cluster_screening Virtual Screening cluster_output Results Input_Complex Protein-Ligand Complex (PDB) Generate_Features Identify Pharmacophoric Features Input_Complex->Generate_Features Select_Database Select Compound Database Generate_Features->Select_Database Run_Screening Screen Database with Pharmacophore Select_Database->Run_Screening Hit_List Generate Hit List Run_Screening->Hit_List

Caption: Pharmacophore modeling and virtual screening workflow.

Experimental Protocol: Pharmacophore Modeling with Pharmit

  • Input Structure: Upload the PDB file of the MEK1-ligand complex (either the crystal structure with a known inhibitor or the result of your docking/MD simulation) to the Pharmit server ([Link]]

  • Pharmacophore Generation: Pharmit will automatically identify the pharmacophoric features of the bound ligand, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

  • Refine the Pharmacophore: You can manually refine the pharmacophore by adding, removing, or modifying features based on your understanding of the key interactions from docking and MD simulations.

  • Virtual Screening: Select a compound library to screen (e.g., ZINC, MolPort). Pharmit will search for molecules in the selected library that match the defined pharmacophore.

  • Analyze Hits: The output will be a list of "hit" molecules that fit the pharmacophore model. These can be further evaluated using the docking and MD simulation protocols described above.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for investigating the interactions of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one with MEK1 kinase. By integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain valuable insights into the potential of this compound as a MEK1 inhibitor. The results from these computational studies provide a strong foundation for guiding experimental validation, such as in vitro kinase assays and cell-based proliferation assays. Furthermore, the generated pharmacophore model can be a valuable tool for the discovery of novel compounds with the desired inhibitory activity. This iterative cycle of in silico modeling and experimental testing is a cornerstone of modern drug discovery.

References

  • Bioinformatics Insight. (2024, March 31). Learn the Art of Pharmacophore Modeling in Drug Designing [Video]. YouTube. [Link]

  • RCSB Protein Data Bank. (2014). 4U81: MEK1 Kinase bound to small molecule inhibitor G659. [Link]

  • AutoDock Vina. (n.d.). Basic docking. Read the Docs. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials. [Link]

  • Wang, Y., et al. (2022). Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. European Journal of Medicinal Chemistry, 243, 114579. [Link]

  • GROMACS forums. (2022, January 21). Create Ligand topology file. [Link]

  • ResearchGate. (2021, September 16). How to properly generate ligand topology for Gromacs?[Link]

  • Engelman, J. A., et al. (2012). Combination of a MEK inhibitor at sub-MTD with a PI3K/mTOR inhibitor significantly suppresses growth of lung adenocarcinoma tumors in Kras(G12D-LSL) mice. Cancer Chemotherapy and Pharmacology, 70(2), 213–220. [Link]

  • Bioinformatics Insight. (2024, March 31). Learn the Art of Pharmacophore Modeling in Drug Designing [Video]. YouTube. [Link]

  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. [Link]

  • Ohren, J. F., et al. (2018). Structure of mitogen-activated protein kinase kinase 1 in the DFG-out conformation. Acta Crystallographica Section D: Structural Biology, 74(Pt 6), 556–564. [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex - Step Two: Prepare the Ligand Topology. MD Tutorials. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

  • Al1r3z4. (2021, November 21). Pharmacophore-based drug discovery: Part 1-PharmIT [Video]. YouTube. [Link]

  • Huang, M., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl). Journal of Medicinal Chemistry, 61(15), 6735–6747. [Link]

  • Jimson, A. (2022, February 10). AutoDock Vina Tutorial- Executing Vina_Split.exe command [Video]. YouTube. [Link]

  • RCSB Protein Data Bank. (2013). 4ARK: CRYSTAL STRUCTURE OF THE CATALYTIC DOMAIN OF HUMAN MAP KINASE KINASE 1 (MEK1) IN COMPLEX WITH A SMALL MOLECULE INHIBITOR AND ADP. [Link]

  • Bioinformatics Insights. (2025, July 27). How to Create Ligand Topologies | Ligand Parameterization | AmberTools GAFF, GROMACS, OPLS, CHARMM [Video]. YouTube. [Link]

  • GROMACS. (n.d.). Welcome to the GROMACS tutorials![Link]

  • Pharmit. (n.d.). interactive exploration of chemical space. [Link]

  • ResearchGate. (n.d.). 2D structures of MEK1 inhibitors (1–19) in the training set together...[Link]

  • AutoDock Vina. (2020, December 5). AutoDock Vina Manual. [Link]

  • GROMACS. (2024). System preparation. GROMACS 2024.1 documentation. [Link]

  • Goswami, D. (2022, October 30). Protein-Ligand MD Simulation in Gromacs-A to Z | all reusable commands and files provided [Video]. YouTube. [Link]

  • Salokas, K., et al. (2021). Allosteric Kinase Inhibitors Reshape MEK1 Kinase Activity Conformations in Cells and In Silico. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Wang, C., et al. (2024). Discovery of 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one derivatives as new hematopoietic progenitor kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry, 270, 116295. [Link]

  • Huang, M., et al. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 211, 113023. [Link]

  • ResearchGate. (n.d.). The pharmacophore model generated using the Pharmit server for the...[Link]

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Exploratory

The Pyrido[4,3-d]pyrimidin-4(3H)-one Scaffold: A Technical Guide for Drug Discovery Professionals

Introduction: The Emerging Significance of Pyrido[4,3-d]pyrimidines in Kinase Inhibition The landscape of drug discovery is perpetually driven by the pursuit of novel molecular scaffolds that offer potent and selective m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Significance of Pyrido[4,3-d]pyrimidines in Kinase Inhibition

The landscape of drug discovery is perpetually driven by the pursuit of novel molecular scaffolds that offer potent and selective modulation of therapeutic targets. Among these, the pyridopyrimidine core has emerged as a "privileged structure," demonstrating a remarkable capacity to serve as a foundational framework for ligands targeting a diverse array of biological receptors.[1] This guide focuses on a specific and highly promising isomer, the pyrido[4,3-d]pyrimidin-4(3H)-one nucleus, and its derivatives. This scaffold is gaining significant attention for its potential in developing next-generation kinase inhibitors for oncology and other therapeutic areas. Its structural resemblance to the purine bases of DNA and RNA provides a unique starting point for designing molecules that can interact with the ATP-binding sites of kinases.[1]

This document provides an in-depth technical overview of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one and its related analogs. We will delve into its chemical properties, synthesis methodologies, and known biological activities, with a particular focus on its role as a kinase inhibitor. The insights provided herein are intended to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge required to effectively leverage this promising scaffold in their research endeavors.

Chemical Identity and Properties

While a specific PubChem entry for 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one is not distinctly available, we can extrapolate its properties from the parent compound, Pyrido[4,3-d]pyrimidin-4(3H)-one, and its isomer, 2-methyl-3H,4H-pyrido(3,4-d)pyrimidin-4-one.

Core Scaffold: Pyrido[4,3-d]pyrimidin-4(3H)-one

The foundational structure is a fused heterocyclic system comprising a pyridine ring and a pyrimidine ring.

PropertyValueSource
PubChem CID135471148[2]
Molecular FormulaC₇H₅N₃O[2]
Molecular Weight147.13 g/mol [2]
IUPAC Name3H-pyrido[4,3-d]pyrimidin-4-one[2]
SMILESC1=CN=CC2=C1N=CNC2=O[2]
InChIInChI=1S/C7H5N3O/c11-7-5-3-8-2-1-6(5)9-4-10-7/h1-4H,(H,9,10,11)[2]
Illustrative Derivative: 2-Methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one (Isomer)

As a close structural analog, the properties of this isomer provide valuable insights into what can be expected from 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one.

PropertyValueSource
PubChem CID135624378[3]
Molecular FormulaC₈H₇N₃O[3]
Molecular Weight161.16 g/mol [3]
IUPAC Name2-methyl-3H-pyrido[3,4-d]pyrimidin-4-one[3]
SMILESCC1=NC2=C(C=CN=C2)C(=O)N1[3]
InChIInChI=1S/C8H7N3O/c1-5-10-7-4-9-3-2-6(7)8(12)11-5/h2-4H,1H3,(H,10,11,12)[3]

Synthesis Strategies: Constructing the Pyrido[4,3-d]pyrimidine Core

The synthesis of the pyrido[4,3-d]pyrimidin-4(3H)-one scaffold can be achieved through several strategic approaches, primarily involving the cyclization of appropriately substituted pyridine precursors. A common and effective method starts from 4-aminonicotinic acid derivatives.

General Synthesis Protocol from 4-Aminonicotinic Acid

This protocol outlines a foundational method for the synthesis of the pyrido[4,3-d]pyrimidin-4(3H)-one core.

Step 1: Formation of the Pyrido[4,3-d][2][3]oxazin-4-one Intermediate

  • Reactants: 4-Aminonicotinic acid and an acylating agent (e.g., acetic anhydride for the 2-methyl derivative).

  • Procedure: Reflux the mixture. The acetic anhydride acts as both the acylating agent and a dehydrating agent, facilitating the cyclization to the oxazinone.

  • Rationale: This initial cyclization forms a reactive intermediate that is primed for the introduction of the second nitrogen atom of the pyrimidine ring.

Step 2: Aminolysis and Cyclization to the Pyrido[4,3-d]pyrimidin-4(3H)-one

  • Reactants: The pyrido[4,3-d][2][3]oxazin-4-one intermediate and an amine (e.g., ammonia, primary amines).

  • Procedure: Treatment of the oxazinone with an amine opens the oxazinone ring to form a 4-amidonicotinamide intermediate. Subsequent heating or prolonged reaction time with the amine induces a second cyclization to yield the final pyrido[4,3-d]pyrimidin-4(3H)-one product.[4]

  • Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the disappearance of the starting material and the formation of the intermediate and final product. The final product can be purified by recrystallization or column chromatography and its structure confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

G cluster_synthesis Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-one A 4-Aminonicotinic Acid B Pyrido[4,3-d][1,3]oxazin-4-one A->B Acylation & Dehydration C 4-Amidonicotinamide Intermediate B->C Aminolysis D Pyrido[4,3-d]pyrimidin-4(3H)-one C->D Cyclization G cluster_moa Mechanism of Kinase Inhibition Kinase Kinase Active Site ATP Binding Pocket Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Inhibitor Pyrido[4,3-d]pyrimidine Inhibitor Inhibitor->Kinase Competitively Binds PhosphoSubstrate Phosphorylated Substrate Signaling Downstream Signaling PhosphoSubstrate->Signaling Activates

Competitive inhibition of kinase activity by a pyridopyrimidine derivative.

Therapeutic Applications of Related Pyrido[4,3-d]pyrimidine Derivatives

A notable example of a drug molecule containing the pyrido[4,3-d]pyrimidine scaffold is Trametinib . [1]Trametinib is a potent and selective inhibitor of MEK1 and MEK2 kinases and is approved for the treatment of various cancers, including melanoma. [1]This underscores the therapeutic relevance of this heterocyclic system.

Experimental Protocols: A Guide to In Vitro Kinase Inhibition Assays

To evaluate the potential of novel 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one derivatives as kinase inhibitors, a robust in vitro kinase assay is essential.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for MEK1)
  • Materials: Recombinant human MEK1 kinase, substrate peptide (e.g., inactive ERK2), ATP, test compounds (dissolved in DMSO), assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, substrate, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the chosen detection method. The ADP-Glo™ assay, for instance, quantifies the amount of ADP produced, which is directly proportional to kinase activity.

    • Include appropriate controls (no enzyme, no compound) for data normalization.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.

  • Causality and Self-Validation: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. The dose-dependent inhibition and the ability to calculate a specific IC₅₀ value provide a quantitative measure of the compound's potency. Cross-screening against a panel of other kinases is crucial to determine the selectivity profile of the compound.

Conclusion and Future Directions

The pyrido[4,3-d]pyrimidin-4(3H)-one scaffold, including its 2-methyl derivative, represents a promising starting point for the development of novel kinase inhibitors. Its synthetic accessibility and the proven therapeutic success of related compounds like Trametinib highlight its potential. Future research should focus on the synthesis of diverse libraries of substituted pyrido[4,3-d]pyrimidines and their systematic evaluation against a broad panel of kinases to identify potent and selective inhibitors for various therapeutic targets. Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in optimizing the potency and pharmacokinetic properties of these compounds, ultimately paving the way for new and effective therapies.

References

  • PubChem. (n.d.). 2-methyl-3H,4H-pyrido(3,4-d)pyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-methyl-4aH-pyrido[2,3-d]pyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Pyrido(4,3-d)pyrimidin-4(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-3-(2-methylphenyl)pyrido(2,3-d)pyrimidin-4(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4H-pyrido(1,2-a)pyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Ben-Messaoud, G., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. Available at: [Link]

  • PubChem. (n.d.). Pyrido(4,3-d)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Available at: [Link]

  • El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12687-12702. Available at: [Link]

  • De, C. K., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1238–1243. Available at: [Link]

  • Irwin, W. J., & Wibberley, D. G. (1968). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic, 1745-1749. Available at: [Link]

  • El-Sayed, M. S., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Future Journal of Pharmaceutical Sciences, 9(1), 16. Available at: [Link]

  • PubChemLite. (n.d.). Pyrido(2,3-d)pyrimidin-4(3h)-one, 3-(4-morpholinylmethyl)- (C12H14N4O2). Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one in Cancer Research

For Researchers, Scientists, and Drug Development Professionals Abstract The pyridopyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous clinically approved and i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridopyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2] This document provides a detailed guide for the application of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one, a representative member of the pyrido[4,3-d]pyrimidine class, in cancer research. While specific biological data for this exact molecule is emerging, the broader class of pyridopyrimidines has demonstrated significant potential as kinase inhibitors.[3] This guide will, therefore, focus on a hypothesized mechanism of action inspired by structurally related compounds like Trametinib, a known MEK inhibitor, to provide a practical framework for its investigation as a potential anti-cancer agent.[3] We will detail its potential mechanism of action, provide protocols for its evaluation, and discuss the interpretation of results.

Introduction to the Pyrido[4,3-d]pyrimidine Scaffold

Pyridopyrimidines are bicyclic heterocyclic compounds resulting from the fusion of a pyridine and a pyrimidine ring.[1] Depending on the arrangement of the nitrogen atoms, four isomers exist: pyrido[2,3-d], pyrido[3,4-d], pyrido[4,3-d], and pyrido[3,2-d]pyrimidines.[3] This scaffold is of significant interest in drug discovery due to its resemblance to the purine bases of DNA and RNA, allowing for interactions with a wide range of biological targets.[1]

Several pyridopyrimidine derivatives have been successfully developed as therapeutic agents. A prominent example is Palbociclib, a pyrido[2,3-d]pyrimidine derivative that acts as a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) and is approved for the treatment of certain types of breast cancer.[1] The pyrido[4,3-d]pyrimidine class, to which 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one belongs, includes the FDA-approved drug Trametinib, a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2, used in the treatment of melanoma and other cancers.[3]

Given the established precedent of the pyrido[4,3-d]pyrimidine core in targeting key signaling pathways in oncology, 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one warrants investigation as a potential anti-cancer agent, likely acting as a kinase inhibitor.

Hypothesized Mechanism of Action: Inhibition of the MAPK/ERK Pathway

Based on the structural similarity to Trametinib, we hypothesize that 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one may function as an inhibitor of the Ras-Raf-MEK-ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many human cancers.[4]

The proposed mechanism involves the binding of the compound to the MEK1/2 kinases, preventing the phosphorylation and subsequent activation of ERK1/2. The inhibition of ERK1/2 signaling would, in turn, lead to a decrease in the expression of downstream targets involved in cell cycle progression and survival, ultimately resulting in the inhibition of tumor cell growth and induction of apoptosis.

MAPK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Apoptosis Apoptosis ERK->Apoptosis Cell_Cycle_Progression Cell Cycle Progression, Survival, Proliferation Transcription_Factors->Cell_Cycle_Progression Inhibitor 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one Inhibitor->MEK

Caption: Hypothesized mechanism of action of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one.

Experimental Protocols

The following protocols provide a framework for the initial characterization of the anti-cancer properties of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A375 melanoma, HT-29 colon cancer)

  • 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare a stock solution of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one in DMSO.

  • Prepare serial dilutions of the compound in complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of MAPK Pathway Modulation

This technique is used to assess the effect of the compound on the phosphorylation status of key proteins in the MAPK pathway.

Materials:

  • Cancer cell lines

  • 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection Secondary_Ab->Detection

Caption: Western Blot experimental workflow.

In Vitro Kinase Assay

This assay directly measures the inhibitory activity of the compound on the target kinase (e.g., MEK1).

Materials:

  • Recombinant active MEK1 kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., inactive ERK2)

  • 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Luminometer

Protocol:

  • Prepare serial dilutions of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one.

  • In a 96-well plate, add the kinase, substrate, and compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for the recommended time.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Data Interpretation and Expected Outcomes

Table 1: Hypothetical IC50 Values for 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one

Assay TypeCell Line / TargetExpected IC50 (µM)
Cell Viability (MTT)A375 (BRAF mutant)0.1 - 1.0
Cell Viability (MTT)HT-29 (BRAF mutant)0.5 - 5.0
In Vitro Kinase AssayMEK10.01 - 0.1
In Vitro Kinase AssayMEK20.01 - 0.1

Successful inhibition of the MAPK pathway should result in a dose-dependent decrease in cell viability, particularly in cancer cell lines with activating mutations in BRAF or Ras. Western blot analysis is expected to show a reduction in the levels of phosphorylated MEK and ERK, with little to no change in the total protein levels. The in vitro kinase assay will provide a direct measure of the compound's potency against its putative target.

Conclusion

2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one belongs to a class of compounds with demonstrated efficacy in oncology. The provided protocols offer a robust starting point for investigating its potential as a kinase inhibitor targeting the MAPK pathway. Further studies, including in vivo efficacy in xenograft models and detailed pharmacokinetic and pharmacodynamic analyses, will be necessary to fully elucidate its therapeutic potential.

References

  • G. Meur, Y., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. Available at: [Link]

  • Borrell, J.I., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4105. Available at: [Link]

  • Vandavasi, J.K., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(3), pp.941-945. Available at: [Link]

  • Ye, Q., et al. (2023). Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors. Bioorganic & Medicinal Chemistry, 87, 117312. Available at: [Link]

  • Huang, M., et al. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 211, 113023. Available at: [Link]

  • Ma, L., et al. (2022). Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 75, 129020. Available at: [Link]

  • Wang, X., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 29(1), 123. Available at: [Link]

  • El-Gazzar, A.R.B.A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), pp.1925-1941. Available at: [Link]

  • Irwin, J.A., et al. (1970). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic, pp.1541-1544. Available at: [Link]

  • Kumar, A., et al. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Chemical Biology & Drug Design, 99(6), pp.758-768. Available at: [Link]

  • VanderWel, S.N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 48(7), pp.2371-2387. Available at: [Link]

  • El-Sayed, N.N.E., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. RSC Advances, 13(12), pp.8005-8025. Available at: [Link]

  • Li, L., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(8), 126966. Available at: [Link]

  • Devgarha, S., et al. (2015). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters, 6(11), pp.1103-1108. Available at: [Link]

  • Rasool, M., et al. (2021). The molecular mechanism of the KRAS-G12D mutation in human cancers and its potential as a therapeutic target. Critical Reviews in Oncology/Hematology, 161, 103328. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Development of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one Derivatives in Drug Discovery

Introduction: The Rising Prominence of the Pyrido[4,3-d]pyrimidine Scaffold in Medicinal Chemistry The fusion of pyridine and pyrimidine rings creates the pyridopyrimidine scaffold, a class of heterocyclic compounds of s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Pyrido[4,3-d]pyrimidine Scaffold in Medicinal Chemistry

The fusion of pyridine and pyrimidine rings creates the pyridopyrimidine scaffold, a class of heterocyclic compounds of significant interest in drug discovery.[1][2] Depending on the nitrogen atom's position in the pyridine ring, four distinct isomers are possible: pyrido[2,3-d], pyrido[3,4-d], pyrido[4,3-d], and pyrido[3,2-d]pyrimidines.[1] These scaffolds are prevalent in numerous biologically active molecules and approved drugs, demonstrating a wide range of therapeutic applications.[1][2] Notably, pyridopyrimidine derivatives have been successfully developed as inhibitors of various enzymes, including dihydrofolate reductase (DHFR) and a multitude of protein kinases, positioning them as critical pharmacophores in oncology, inflammation, and anti-infective research.[2][3]

The pyrido[4,3-d]pyrimidine isomer, in particular, has gained considerable attention. A prime example of its therapeutic success is Trametinib, an FDA-approved kinase inhibitor for the treatment of specific types of melanoma and thyroid cancer.[1] This validates the pyrido[4,3-d]pyrimidine core as a privileged scaffold for engaging with ATP-binding sites of kinases. The 2-methyl-substituted pyrido[4,3-d]pyrimidin-4(3H)-one core is a key building block for the elaboration of novel derivatives with potentially enhanced potency, selectivity, and drug-like properties.

These application notes provide a comprehensive guide for researchers engaged in the design, synthesis, and biological evaluation of novel 2-methylpyrido[4,3-d]pyrimidin-4(3H)-one derivatives. The protocols and insights herein are grounded in established chemical principles and field-proven methodologies to empower the discovery of next-generation therapeutics.

Part 1: Strategic Synthesis of the 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one Core

The synthetic strategy towards 2-methylpyrido[4,3-d]pyrimidin-4(3H)-one derivatives often relies on a convergent approach, building the pyrimidine ring onto a pre-functionalized pyridine precursor. The following protocol outlines a general and robust method.

Protocol 1: Synthesis of the Core Scaffold

This protocol is adapted from general principles of pyridopyrimidine synthesis, involving the cyclization of an aminopyridine derivative with an appropriate three-carbon synthon.

Rationale: The choice of starting materials is critical. A 4-aminonicotinic acid derivative provides the necessary pyridine backbone with correctly positioned functional groups for the subsequent cyclization to form the pyrimidine ring. Acetonitrile serves as the source for the 2-methyl group and the C2 carbon of the pyrimidinone ring.

Experimental Workflow Diagram:

G cluster_0 Synthesis of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one Core Start Methyl 4-aminonicotinate Step1 Reaction with Acetonitrile in the presence of a strong base (e.g., NaH) Start->Step1 Reagents & Conditions Intermediate N-(4-(methoxycarbonyl)pyridin-3-yl)acetamidine intermediate (in situ) Step1->Intermediate Formation Step2 Intramolecular Cyclization (Heating) Intermediate->Step2 Process Product 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one Step2->Product Final Product

Caption: Synthetic workflow for the core 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one scaffold.

Step-by-Step Methodology:

  • Preparation of the Amidine Intermediate:

    • To a solution of methyl 4-aminonicotinate (1.0 eq) in a suitable anhydrous solvent (e.g., dry DMF or dioxane) under an inert atmosphere (N₂ or Ar), add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add acetonitrile (2.0 eq) and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by TLC or LC-MS. This step forms the N-aryl amidine intermediate in situ.

  • Intramolecular Cyclization:

    • Upon completion of the amidine formation, increase the temperature of the reaction mixture (e.g., to 120-140 °C) to facilitate the intramolecular cyclization and elimination of methanol.

    • Monitor the formation of the desired 2-methylpyrido[4,3-d]pyrimidin-4(3H)-one product.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 2-methylpyrido[4,3-d]pyrimidin-4(3H)-one.

Self-Validation: The structure of the final compound and key intermediates should be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to ensure the correct regiochemistry of the cyclized product.

Part 2: Derivative Library Synthesis for SAR Studies

With the core scaffold in hand, the next crucial step is to generate a library of derivatives to explore the structure-activity relationship (SAR). Key positions for modification on the 2-methylpyrido[4,3-d]pyrimidin-4(3H)-one scaffold include the N3 and C5-C8 positions.

Protocol 2: N3-Alkylation/Arylation

Rationale: The N3 position of the pyrimidinone ring is a common site for introducing substituents to modulate physicochemical properties such as solubility and to explore additional interactions with the biological target.

Step-by-Step Methodology:

  • Deprotonation:

    • Dissolve the 2-methylpyrido[4,3-d]pyrimidin-4(3H)-one (1.0 eq) in an anhydrous polar aprotic solvent like DMF.

    • Add a suitable base (e.g., potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq)) to the solution.

  • Alkylation/Arylation:

    • Add the desired alkyl halide (R-X) or an activated aryl halide (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Purification:

    • Perform an aqueous work-up as described in Protocol 1, Step 3.

    • Purify the resulting N3-substituted derivative by column chromatography.

Protocol 3: C-H Functionalization or Cross-Coupling at the Pyridine Ring

Rationale: Modifications on the pyridine ring are essential for exploring interactions with specific pockets of the target protein, thereby enhancing potency and selectivity. This often requires initial halogenation of the pyridine ring followed by palladium-catalyzed cross-coupling reactions.

Experimental Workflow for C5-Substitution (Example):

G cluster_1 C5-Position Functionalization via Cross-Coupling Start 5-Bromo-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one Step1 Suzuki Coupling: - Boronic Acid (R-B(OH)₂) - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., Na₂CO₃) Start->Step1 Aryl/Heteroaryl Step2 Sonogashira Coupling: - Terminal Alkyne (R-C≡CH) - Pd/Cu Catalysis Start->Step2 Alkynyl Step3 Buchwald-Hartwig Amination: - Amine (R-NH₂) - Pd Catalyst & Ligand Start->Step3 Amino Product Diverse 5-Substituted Derivatives Step1->Product Step2->Product Step3->Product

Caption: Common cross-coupling strategies for derivatization at the C5 position.

Step-by-Step Methodology (General Suzuki Coupling):

  • Reaction Setup:

    • In a reaction vessel, combine the halogenated (e.g., 5-bromo) 2-methylpyrido[4,3-d]pyrimidin-4(3H)-one derivative (1.0 eq), the corresponding boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., aqueous Na₂CO₃, 2.0 eq).

    • Add a suitable solvent system, such as a mixture of toluene and ethanol or dioxane and water.

  • Reaction Execution:

    • Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.

    • Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up and Purification:

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the product by column chromatography to yield the desired C5-substituted derivative.

Part 3: Biological Evaluation Protocols

The pyrido[4,3-d]pyrimidine scaffold is a well-established kinase inhibitor core.[1][4] Therefore, the initial biological evaluation of new derivatives should focus on their anti-proliferative activity against cancer cell lines and their inhibitory potential against relevant kinases.

Protocol 4: In Vitro Anti-proliferative Assay (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a standard initial screening method to determine the cytotoxic or cytostatic effects of compounds on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Data Presentation:

CompoundA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
Lead Cmpd 1 5.28.1
Derivative 1a 1.82.5
Derivative 1b >100>100
Doxorubicin 0.10.15
Protocol 5: In Vitro Kinase Inhibition Assay

Rationale: To identify the specific molecular target of active compounds, it is essential to perform in vitro kinase inhibition assays. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Signaling Pathway Context:

Many pyrido[2,3-d]pyrimidine derivatives, an isomeric scaffold, are known to target kinases in the EGFR signaling pathway.[5] Given the structural similarity, it is plausible that pyrido[4,3-d]pyrimidine derivatives could also target kinases in this or related pathways like the RAS/MAPK pathway, which is targeted by Trametinib.[1]

G cluster_pathway Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK (Target for Trametinib) RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Promotes

Caption: Simplified MAPK/ERK signaling pathway, a common target for pyridopyrimidine derivatives.

Step-by-Step Methodology (Generic Kinase Assay using ADP-Glo™):

  • Reaction Preparation:

    • In a 384-well plate, add the recombinant kinase enzyme, the specific substrate peptide, and ATP in a kinase reaction buffer.

    • Add the test compound at various concentrations. Include a positive control inhibitor and a no-inhibitor control.

  • Kinase Reaction:

    • Incubate the plate at 30 °C for a specified period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • ATP Depletion and ADP Conversion:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Detection:

    • The newly synthesized ATP is used by luciferase in the detection reagent to generate a luminescent signal.

    • Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.

Data Presentation:

CompoundMEK1 IC₅₀ (nM)EGFR IC₅₀ (nM)
Lead Cmpd 1 550>10000
Derivative 1a 258500
Trametinib 0.9>10000

Conclusion and Future Directions

The 2-methylpyrido[4,3-d]pyrimidin-4(3H)-one scaffold represents a promising starting point for the development of novel therapeutics, particularly kinase inhibitors. The protocols outlined in these application notes provide a systematic framework for the synthesis of a diverse chemical library and the subsequent biological evaluation to identify lead compounds.

Successful execution of these protocols will enable researchers to establish a robust SAR, guiding the optimization of potency, selectivity, and pharmacokinetic properties. Further development could involve in vivo efficacy studies in relevant animal models for the most promising candidates, ultimately contributing to the discovery of new and effective drugs.

References

  • Gaber, M., Gunaher, M., & Abdel-Ghani, T. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. RSC Advances, 12(32), 20949-20963. [Link]

  • Desbène, S., & Al-Mourabit, A. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

  • Kovalenko, S. M., et al. (2016). Synthesis of Some Derivatives of the 4H-pyrido[4′,3′:5,6]pyrano[2,3-d]pyrimidines. Journal of Organic and Pharmaceutical Chemistry, 14(3), 55-60. [Link]

  • Kaur, R., et al. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design, 99(6), 758-768. [Link]

  • Desbène, S., & Al-Mourabit, A. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC, [Link]

  • Hamilton, G. S., et al. (1993). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Journal of Medicinal Chemistry, 36(6), 734-740. [Link]

  • Wang, Y., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3444-3447. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis & Purification of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one

Welcome to the technical support center for the synthesis and purification of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to na...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the preparation of this important heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one?

A common and effective method involves a two-step process starting from 4-aminonicotinic acid. The first step is the formation of an intermediate, ethyl 4-acetamidonicotinate, by reacting the starting material with acetic anhydride. This intermediate is then treated with an amine, which first forms a 4-acetamidonicotinamide. Subsequent heating of this amide intermediate leads to cyclization, yielding the desired 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one[1].

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields can often be attributed to several factors in heterocyclic synthesis. Incomplete cyclization of the 4-acetamidonicotinamide intermediate is a primary suspect. This can be due to insufficient reaction time or temperature[1]. Additionally, the purity of your starting materials, particularly the 4-aminonicotinic acid, is crucial, as impurities can lead to unwanted side reactions[2]. Suboptimal reaction conditions, such as the choice of solvent or catalyst (if applicable), can also significantly impact the yield[3][4].

Q3: I'm seeing multiple spots on my TLC plate after the reaction. What are these impurities?

The most probable impurities are unreacted starting materials (e.g., ethyl 4-aminonicotinate) and the uncyclized intermediate, 4-acetamidonicotinamide[1]. Depending on the reaction conditions, side-products from competing reaction pathways could also be present, although less common for this specific synthesis[2][3]. It is essential to characterize these impurities to devise an effective purification strategy.

Q4: Is recrystallization a suitable method for purifying 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one?

Yes, recrystallization is often a highly effective method for purifying solid organic compounds like pyridopyrimidinones, especially for removing minor impurities[5]. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.

Q5: What are the best analytical techniques to assess the purity of the final product?

A combination of techniques is recommended for a comprehensive purity assessment. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of reaction progress and fraction collection during column chromatography[6][7]. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. Structural confirmation and purity are definitively determined using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS)[8].

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis and purification of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one.

Problem 1: Low Product Yield

Low product yield is a frequent challenge. The following decision tree can guide your troubleshooting process.

low_yield_troubleshooting start Low Yield Observed check_cyclization Incomplete Cyclization? start->check_cyclization check_starting_material Starting Material Purity? check_cyclization->check_starting_material No optimize_conditions Optimize Reaction Conditions: - Increase temperature - Prolong reaction time check_cyclization->optimize_conditions Yes purify_sm Purify Starting Materials check_starting_material->purify_sm Impure analyze_side_products Analyze Byproducts (TLC/LC-MS) check_starting_material->analyze_side_products Pure result Improved Yield optimize_conditions->result purify_sm->result analyze_side_products->result

Caption: Troubleshooting workflow for low product yield.

  • Causality & Explanation:

    • Incomplete Cyclization: The final ring-closing step is often the bottleneck. The amide intermediate may be stable under milder conditions, requiring more energy (higher temperature) or more time to overcome the activation barrier for cyclization[1]. Monitoring the disappearance of the intermediate by TLC or LC-MS is crucial.

    • Purity of Starting Materials: Impurities in the initial 4-aminonicotinic acid or its ester can interfere with the reaction, leading to the formation of side products that consume reagents and complicate purification[2].

    • Reaction Conditions: The choice of solvent can influence the solubility of intermediates and the overall reaction rate. While the cyclization is often performed neat (by heating the solid amide), a high-boiling point, inert solvent might improve heat transfer and consistency[9].

Problem 2: Product is a Persistent Oil or Fails to Crystallize

Difficulty in obtaining a crystalline solid can be frustrating. This often points to the presence of impurities that inhibit the formation of a crystal lattice.

  • Causality & Explanation:

    • Residual Solvents: High-boiling point solvents used in the reaction or workup (like DMF or DMSO) can be difficult to remove and may cause the product to oil out. Ensure thorough removal of solvents under high vacuum.

    • Impurities: Even small amounts of structurally similar impurities can disrupt crystallization. The uncyclized amide intermediate is a likely culprit.

    • Intrinsic Properties: While less common, some pyridopyrimidinone derivatives may have low melting points or exist as amorphous solids. However, 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one is expected to be a solid.

  • Troubleshooting Protocol: Recrystallization

    • Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (see table below). An ideal solvent will dissolve the compound when hot but not when cold.

    • Procedure:

      • Dissolve the crude solid in a minimal amount of the appropriate hot solvent.

      • If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and performing a hot filtration[10].

      • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.

      • If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used[10]. Common pairs include ethanol/water, and hexane/ethyl acetate[5][10].

    • Collect Crystals: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

Solvent SystemPolarityComments
Ethanol or MethanolPolar ProticOften good for moderately polar compounds.
Ethyl Acetate/HexaneMedium to NonpolarA common two-solvent system for compounds with intermediate polarity.
Dichloromethane/MethanolMedium to PolarFrequently used in chromatography, can also be adapted for recrystallization.
WaterHighly PolarMay be suitable if the compound has sufficient polarity, but pyridinopyrimidinones often have limited water solubility[5].
Problem 3: Co-eluting Impurities in Column Chromatography

When impurities have similar polarities to the desired product, separation by column chromatography can be challenging.

  • Causality & Explanation:

    • Inappropriate Mobile Phase: The chosen solvent system may not have sufficient selectivity to resolve the components of the mixture.

    • Column Overloading: Applying too much crude material to the column will result in broad, overlapping bands[11].

    • Poor Column Packing: Voids or channels in the stationary phase will lead to poor separation.

  • Troubleshooting Protocol: Column Chromatography Optimization

    • TLC Analysis: Before running a column, always optimize the mobile phase using TLC. The ideal solvent system should give your product an Rf value of approximately 0.25-0.35 and show good separation from all impurities[6].

    • Step-by-Step Column Chromatography:

      • Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack the column.

      • Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column. This "dry loading" technique often results in better separation than loading the sample as a concentrated solution.

      • Elution: Start with a less polar mobile phase (e.g., 100% dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A common gradient for pyridopyrimidinones is a dichloromethane/methanol system[12][13].

      • Fraction Collection: Collect small fractions and analyze them by TLC to identify those containing the pure product.

purification_workflow crude Crude Product tlc Analyze by TLC crude->tlc single_spot Single Spot? tlc->single_spot recrystallize Recrystallization single_spot->recrystallize Yes (minor impurities) column Column Chromatography single_spot->column No (major impurities) pure_product Pure Product recrystallize->pure_product column->pure_product

Caption: General purification workflow decision tree.

By systematically addressing these common issues with the provided protocols and understanding the underlying chemical principles, researchers can significantly improve the efficiency and success rate of synthesizing and purifying 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one.

References

  • Al-Suwaidan, I. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1489–1503. Available from: [Link]

  • Lv, P., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. RSC Medicinal Chemistry, 14(5), 935-946. Available from: [Link]

  • Woldu, A. R., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules, 19(9), 13894-13911. Available from: [Link]

  • Irwin, W. J., & Wibberley, D. G. (1969). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic, 1745-1749. Available from: [Link]

  • Royal Society of Chemistry. (2013). Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. Catalysis Science & Technology. Available from: [Link]

  • University of California, Davis. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Available from: [Link]

  • Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Available from: [Link]

  • Głowniak, K., et al. (2006). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. Journal of Planar Chromatography – Modern TLC, 19(109), 213-218. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Ó'Ciardha, C. T., et al. (2012). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 16(5), 847-861. Available from: [Link]

  • PacBio. (2018). Guide - Low Yield Troubleshooting. Available from: [Link]

  • Martins, F., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(11), 3299. Available from: [Link]

  • Singh, S., et al. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Chemical Biology & Drug Design, 99(6), 758-768. Available from: [Link]

  • Chemistry For Everyone. (2025, February 5). When To Use TLC Vs Column Chromatography? [Video]. YouTube. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Available from: [Link]

  • Chande, A. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Available from: [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Available from: [Link]

  • U.S. Department of Justice. (2012). Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives. Available from: [Link]

  • Martins, F., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(11), 3299. Available from: [Link]

Sources

Optimization

Crystallization methods for 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one and its analogs

Prepared by: Senior Application Scientist, Crystallization & Compound Purification Welcome to the technical support center for the crystallization of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one and its analogs. This guide i...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Crystallization & Compound Purification

Welcome to the technical support center for the crystallization of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the often-challenging process of obtaining high-quality crystalline material from this important class of N-heterocyclic compounds.

The planar and polar nature of the pyridopyrimidinone scaffold, characterized by its potential for hydrogen bonding and π–π stacking, presents unique challenges and opportunities in crystallization.[1] This guide provides field-proven insights and systematic troubleshooting strategies to help you overcome common hurdles and achieve your desired crystalline form, whether for purification, structural elucidation via X-ray crystallography, or final active pharmaceutical ingredient (API) formulation.

Troubleshooting Guide: Addressing Common Crystallization Issues

This section addresses specific experimental problems in a direct question-and-answer format.

Question: My compound "oiled out" of the solution instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when a compound separates from a supersaturated solution as a liquid phase rather than a solid crystalline phase.[2] This is a common problem with organic molecules, especially when the solution temperature is higher than the compound's melting point (or the melting point of an impure mixture).[3][4] The resulting oil is often an amorphous, supercooled liquid that tends to trap impurities, defeating the purpose of crystallization.[2]

Causality & Mechanism:

  • High Supersaturation/Rapid Cooling: If the solution becomes supersaturated too quickly, the molecules may not have enough time to orient themselves into an ordered crystal lattice. Liquid-liquid phase separation into a solute-rich oil can be kinetically more favorable.[2]

  • Impurities: Significant impurities can depress the melting point of your compound, making it more likely to oil out. The impurities often dissolve preferentially in the oil droplets.[3]

  • Solvent Choice: Some solvents, like tetrahydrofuran (THF), are known to increase the likelihood of oiling out for certain compounds.[5][6]

Troubleshooting Strategies:

  • Reduce the Rate of Supersaturation:

    • Add a small amount (1-2 mL) of the primary "good" solvent back to the oiled-out mixture and gently heat until the oil redissolves. Then, allow it to cool much more slowly.[3] Insulating the flask with paper towels or placing it within a larger beaker can slow heat loss.[3]

    • If using an anti-solvent, add it much more slowly, allowing for equilibration between additions.

  • Lower the Solution Temperature: The fundamental issue is that the solution is becoming supersaturated at a temperature above the compound's melting point. Try cooling the solution to a lower temperature before inducing crystallization, or use a solvent system with a lower boiling point.

  • Change the Solvent System: If the problem persists, the chosen solvent may be unsuitable. Switch to a solvent in which your compound is slightly less soluble, or try a different solvent/anti-solvent pair.

  • Increase Purity: If you suspect impurities are the cause, consider re-purifying your material by another method (e.g., column chromatography) before attempting crystallization again.

Question: I'm not getting any crystals at all, even after letting the solution sit for a long time. What should I try next?

Answer:

The absence of crystal formation indicates that the solution has not reached a sufficient level of supersaturation, a metastable state required to initiate nucleation.[7]

Causality & Mechanism:

  • Excess Solvent: The most common reason is simply using too much solvent. The concentration of your compound never reaches the critical point needed for nucleation.[3]

  • Solvent Is "Too Good": Your compound may be excessively soluble in the chosen solvent, even at lower temperatures, preventing it from precipitating.[4]

  • Lack of Nucleation Sites: Crystal growth requires an initial nucleation event. Spontaneous nucleation can be kinetically slow, especially in very clean solutions.[8]

Troubleshooting Strategies:

  • Increase Concentration:

    • If using a single solvent, gently heat the solution and evaporate a portion of the solvent to increase the concentration.[3] Then, allow it to cool again.

    • If using a solvent/anti-solvent system, slowly add more anti-solvent.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask just below the solvent line with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.

    • Seeding: If you have a few crystals from a previous attempt, add one or two tiny "seed" crystals to the solution. This provides a template for further crystal growth.

  • Drastic Cooling: Place the flask in an ice bath or freezer. While rapid cooling can sometimes lead to poor crystal quality, it is an effective way to check if the compound will precipitate at all. If it does, you can then optimize for slower cooling.

  • Solvent Re-evaluation: If none of the above work, you must switch to a solvent system where your compound has lower solubility.[9]

Question: My compound crashed out of solution immediately as a very fine powder. How can I grow larger, higher-quality crystals?

Answer:

The rapid formation of a fine powder or microcrystals indicates that nucleation occurred too quickly and at too many sites, leaving insufficient time for slow, orderly crystal growth.[3] This process often traps solvent and impurities within the solid.[3]

Causality & Mechanism:

  • Excessive Supersaturation: This is the opposite of the "no crystals" problem. The solution was cooled too fast, or too much anti-solvent was added at once, leading to a massive, uncontrolled nucleation event.

  • High Contamination: Dust, fibers, or other particulate matter can act as numerous nucleation sites, resulting in many small crystals instead of a few large ones.[8]

Troubleshooting Strategies:

  • Slow Down the Process:

    • Re-dissolve the powder by heating and add a bit more solvent to slightly decrease the saturation level.[3]

    • Ensure the solution cools as slowly as possible. An insulated container or a dewar can be used for this.

    • For anti-solvent methods, use a vapor diffusion setup, which introduces the anti-solvent very gradually over hours or days.[8]

  • Reduce Nucleation Sites:

    • Filter the hot, saturated solution through a small plug of cotton or filter paper into a clean, dust-free flask before cooling. This removes particulate matter that can trigger excessive nucleation.

  • Optimize Solvent Choice: Select a solvent where the solubility of your compound shows a less steep dependence on temperature. This will make the crystallization process less sensitive to rapid temperature changes.

Frequently Asked Questions (FAQs)

Question: What are the best starting solvents for crystallizing 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one and its analogs?

Answer:

There is no universal solvent, but for polar N-heterocycles like pyridopyrimidinones, a logical approach is to start with solvents that can engage in similar intermolecular interactions (e.g., hydrogen bonding, dipole-dipole).

  • Primary ("Good") Solvents: These compounds often show good solubility in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).[10][11] Alcohols like ethanol or methanol can also be effective.

  • Anti-Solvents ("Bad") Solvents: Once dissolved in a primary solvent, an anti-solvent in which the compound is insoluble is used to induce crystallization. The choice depends on the primary solvent.

    • If using DMF or DMSO, suitable anti-solvents could be water, ethyl acetate, diethyl ether, or dichloromethane (DCM).[10]

    • If using an alcohol like ethanol, anti-solvents like hexane, cyclohexane, or toluene are common choices.

A good starting point is to dissolve the compound in a minimal amount of a "good" solvent and then use a diffusion method with a miscible "bad" solvent.

Primary Solvent (Good Solubility)Potential Anti-Solvent (Poor Solubility)Method
Dimethylformamide (DMF)Dichloromethane (DCM), Ethyl Acetate, DioxaneVapor/Liquid Diffusion[10]
Dimethyl Sulfoxide (DMSO)Methanol, Water, CyclohexaneVapor/Liquid Diffusion[11]
Ethanol / MethanolDiethyl Ether, Hexane, Tetrahydrofuran (THF)Slow Cooling, Layering
AcetonitrileTetrahydropyran, Diethyl EtherVapor Diffusion[8]
Tetrahydrofuran (THF)Hexane, CyclopentaneSlow Evaporation, Layering

Caption: Common Solvent/Anti-Solvent Pairs for Polar Heterocycles.

Question: How do different substituents on the pyridopyrimidinone ring system affect crystallization?

Answer:

Substituents can dramatically alter the physicochemical properties of the parent molecule, directly impacting crystallization. The key is how they modify intermolecular interactions.[12]

  • Hydrogen Bonding Groups: Adding groups like amines (-NH2), hydroxyls (-OH), or carboxylic acids (-COOH) introduces strong hydrogen bond donors/acceptors. This can increase solubility in protic solvents but also promote strong, directional crystal packing, which can be favorable for crystallization.

  • Halogens (F, Cl, Br): Halogens can participate in halogen bonding and alter π-π stacking interactions, leading to different crystal packing arrangements (polymorphs) compared to the unsubstituted analog.

  • Alkyl/Aryl Groups: Bulky groups (e.g., tert-butyl, phenyl) can disrupt efficient π-π stacking that might occur with the planar pyridopyrimidinone core. This can either hinder or help crystallization, depending on whether the new packing arrangement is more stable.

  • Polarity: Electron-withdrawing or -donating groups change the molecule's overall dipole moment, affecting its solubility profile. A solvent system that works for the parent compound will likely need to be re-optimized for a highly functionalized analog.[12]

Essentially, each new analog should be treated as a new compound, and a solvent screen is highly recommended.

Question: Which crystallization method is best when I only have a few milligrams of my compound?

Answer:

For small quantities of material (e.g., < 20 mg), methods that are slow, controlled, and use minimal volumes are ideal.

Vapor diffusion is arguably the best choice.[8] In this technique, your compound is dissolved in a small volume of a primary solvent in an open inner vial. This vial is placed inside a larger, sealed container (a jar or beaker) that contains a volatile anti-solvent. The anti-solvent vapor slowly diffuses into the inner vial, gradually decreasing the solubility of your compound and promoting the slow growth of high-quality crystals.[13] This method minimizes material loss and provides excellent control over the rate of crystallization.

Visualized Workflow & Protocols
Crystallization Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting common crystallization experiments.

G start Prepare Saturated Solution (Hot or with 'Good' Solvent) cool Cool Slowly / Add Anti-Solvent start->cool outcome Observe Outcome cool->outcome crystals High-Quality Crystals Formed outcome->crystals Success oil Compound 'Oils Out' outcome->oil Problem powder Fine Powder Precipitates outcome->powder Problem nothing No Crystals Form outcome->nothing Problem oil_sol1 1. Re-dissolve & Add More 'Good' Solvent 2. Cool Much Slower oil->oil_sol1 Action oil_sol2 3. Change Solvent System oil->oil_sol2 If Fails oil_sol1->cool powder_sol1 1. Re-dissolve & Add More Solvent 2. Filter Hot Solution powder->powder_sol1 Action powder_sol2 3. Use Vapor Diffusion for Slower Process powder->powder_sol2 If Fails powder_sol1->cool nothing_sol1 1. Evaporate Some Solvent / Add More Anti-Solvent 2. Scratch Flask or Add Seed Crystal nothing->nothing_sol1 Action nothing_sol2 3. Try Drastic Cooling (Ice Bath) nothing->nothing_sol2 If Fails nothing_sol1->cool

Caption: A decision-making workflow for troubleshooting crystallization.

Experimental Protocol: Vapor Diffusion Crystallization

This protocol is ideal for obtaining high-quality single crystals from small amounts of material.

Materials:

  • Your purified 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one analog (ensure >95% purity for best results).

  • Small inner vial (e.g., 0.5-1 mL glass vial or a cut-down NMR tube).

  • Larger outer container with a tight-sealing lid (e.g., 20 mL scintillation vial, small beaker with a watch glass, or a dedicated crystallization plate).

  • Primary solvent (e.g., DMF, DMSO).

  • Volatile anti-solvent (e.g., Diethyl ether, Ethyl acetate, Hexane).

Methodology:

  • Prepare the Solution: Dissolve 2-10 mg of your compound in the minimum amount of the primary ("good") solvent required for complete dissolution at room temperature. This should be a small volume, typically 0.1 to 0.5 mL.

  • Set Up the System:

    • Place the small inner vial containing your solution upright inside the larger outer container. Ensure the inner vial is stable and will not tip over.[8]

    • Add 1-3 mL of the volatile anti-solvent ("bad" solvent) to the bottom of the outer container, ensuring the liquid level is well below the top of the inner vial.

  • Seal and Wait: Tightly seal the outer container. The anti-solvent will begin to evaporate and its vapor will slowly diffuse into the primary solvent in the inner vial.

  • Incubate: Place the sealed system in a location free from vibrations and significant temperature fluctuations (e.g., a quiet corner of a lab bench or a drawer).

  • Monitor: Check the vial periodically (without disturbing it too much) over the next few days to weeks. As the anti-solvent vapor dissolves into the primary solvent, the solution will slowly become supersaturated, and crystals should begin to form and grow.

  • Harvest: Once crystals of a suitable size have formed, carefully open the container and use a pipette to remove the remaining mother liquor. The crystals can then be gently removed with a spatula or needle for analysis.

References
  • Troubleshooting - Chemistry LibreTexts . (2022). Chemistry LibreTexts. [Link]

  • Guide for crystallization . (n.d.). Université de Rennes. [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? . (2016). ResearchGate. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1821-1845. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules, 26(11), 3373. [Link]

  • How can I obtain good crystals of heterocyclic organic compounds? . (2023). ResearchGate. [Link]

  • How To: Grow X-Ray Quality Crystals . (n.d.). University of Rochester Department of Chemistry. [Link]

  • Potter, R. G., et al. (2019). Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. Crystals, 9(2), 110. [Link]

  • Samelyuk, Y., et al. (2017). Synthesis of Some Derivatives of the 4H-pyrido[4′,3′:5,6]pyrano[2,3-d]pyrimidines. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Oiling Out in Crystallization . (n.d.). Mettler Toledo. [Link]

  • Singh, P., et al. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 758-768. [Link]

  • Potter, R. G., et al. (2019). Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. Crystals, 9(2), 110. [Link]

  • Growing Quality Crystals . (n.d.). MIT Department of Chemistry. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1-8. [Link]

  • Tips & Tricks: Recrystallization . (n.d.). University of Rochester Department of Chemistry. [Link]

  • Ravikumar, K., & Sridhar, B. (2008). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o1987. [Link]

  • X-Ray Crystallography Laboratory Guide . (n.d.). Michigan State University Department of Chemistry. [Link]

  • How to Grow Crystals . (n.d.). University of Washington Department of Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Selectivity of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one and Its Analogs

Welcome to the technical support center for researchers engaged in the development of kinase inhibitors based on the 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one scaffold. This guide is designed to provide practical, in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers engaged in the development of kinase inhibitors based on the 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one scaffold. This guide is designed to provide practical, in-depth troubleshooting advice and experimental protocols to address the common challenge of achieving target selectivity. As ATP-competitive inhibitors, molecules based on pyridopyrimidine cores often interact with the highly conserved ATP-binding pocket of kinases, leading to potential off-target effects.[1][2] This resource will equip you with the knowledge and methodologies to systematically modify your lead compound and enhance its selectivity profile.

Frequently Asked Questions (FAQs)

Q1: My 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one derivative shows potent activity against my primary kinase target, but a broad-panel screen reveals significant off-target activity. Where do I begin modifications?

A1: This is a common challenge in kinase inhibitor development. The first step is to analyze the kinome profiling data to identify patterns in the off-target hits. Are the off-targets structurally related to your primary target? Do they belong to the same kinase family? Answering these questions will guide your modification strategy.

A crucial concept to consider is the "gatekeeper" residue in the ATP-binding pocket.[1] This residue controls access to a deeper hydrophobic pocket. Kinases with small gatekeeper residues (e.g., threonine, glycine, alanine) can accommodate bulky substituents on the inhibitor, while those with large gatekeepers (e.g., methionine, phenylalanine) cannot.[1] By introducing a bulky group at a position on your scaffold that points towards this gatekeeper residue, you can sterically hinder binding to kinases with large gatekeepers, thus improving selectivity.

Q2: How can I leverage structural biology to guide my selectivity-enhancing modifications?

A2: If a co-crystal structure of your compound (or a close analog) bound to its target is available, it is an invaluable tool. Analyze the binding mode to identify regions of the inhibitor that are solvent-exposed or pointing towards non-conserved regions of the ATP-binding site. These are prime locations for modification. If a co-crystal structure is not available, consider computational docking studies using a homology model of your target kinase.[3][4] While not as definitive as a crystal structure, docking can provide valuable hypotheses about the binding mode and guide your synthetic efforts.[3][5]

Q3: Are there general "rules of thumb" for substitutions on the pyridopyrimidinone core to improve selectivity?

A3: While every kinase is unique, some general principles have emerged from extensive research on related scaffolds like pyrido[2,3-d]pyrimidines.[3] Structure-activity relationship (SAR) studies have shown that modifications at different positions can have a profound impact on selectivity. For instance, in some pyrido[2,3-d]pyrimidine series, expanding the core to a tetracyclic system has been shown to increase potency and alter the selectivity profile.[3] Similarly, substitutions on the pyridine ring can be used to exploit differences in the solvent-exposed regions of the kinase active site.

It's important to build a small, diverse library of analogs with modifications at various positions to systematically probe the SAR for selectivity.

Troubleshooting Guide

Problem 1: Loss of Potency After Introducing Selectivity-Enhancing Modifications

Symptom: A modification designed to reduce off-target binding also significantly decreases the potency against the primary target.

Root Cause Analysis:

  • Steric Hindrance: The new substituent may be too large and clash with a key residue in the primary target's active site.

  • Disruption of Key Interactions: The modification may have altered the electronics or conformation of the molecule, disrupting essential hydrogen bonds or hydrophobic interactions with the primary target.

  • Unfavorable Solvation Penalties: The new group may introduce an energetically unfavorable desolvation penalty upon binding to the target.

Solutions:

  • Systematic Scaffolding: Instead of making large leaps in structural changes, explore a series of smaller, related modifications. For example, if a large phenyl group caused a loss of potency, try smaller alkyl or cycloalkyl groups.

  • Fine-Tuning Electronics: If you suspect an electronic effect, try introducing isosteric replacements with different electronic properties.

  • Re-evaluate Docking/Structural Data: Re-examine your structural models to ensure the modification is not interfering with a known critical interaction.

Problem 2: Unpredictable Selectivity Profile After Modification

Symptom: A modification intended to avoid a specific off-target kinase leads to inhibition of a new, unexpected set of kinases.

Root Cause Analysis:

  • Conformational Changes: The modification may induce a different binding mode in the ATP pocket, exposing the inhibitor to a new set of off-targets.

  • Kinome-Wide Effects: The human kinome is highly interconnected, and seemingly minor changes can have unforeseen consequences across different kinase families.[6]

Solutions:

  • Comprehensive Profiling: It is crucial to perform broad kinase panel screening for each new key analog. Relying on a small, focused panel can be misleading.[7]

  • Iterative Design: Use the new off-target data to inform the next round of design. For example, if the new off-targets share a common feature (e.g., a specific residue in the active site), you can design the next modification to avoid interacting with that feature.

  • Consider Bivalent Inhibitors: For a highly promiscuous scaffold, consider a more advanced strategy like creating a bivalent inhibitor. This involves linking your pyridopyrimidinone core to a second molecule or peptide that binds to a less conserved region outside the ATP pocket, which can dramatically increase selectivity.[1]

Experimental Protocols

Protocol 1: General Procedure for Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of your compounds.[8]

Objective: To quantify the potency of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine Triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer (specific to the kinase)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM.

  • Reaction Setup: In a 384-well plate, add the assay buffer, the kinase, and the peptide substrate.

  • Inhibitor Addition: Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. The concentration of ATP should ideally be at or near the Km value for the specific kinase to accurately reflect competitive inhibition.[9]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will typically quantify the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Measure the signal using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Synthesis of a Substituted Pyrido[4,3-d]pyrimidin-4(3H)-one Derivative

This protocol provides a general synthetic route for modifying the pyridopyrimidinone core, based on established methods for this class of compounds.[10][11]

Objective: To synthesize a library of analogs for SAR studies.

Example Reaction: Displacement of a methylthio group with an amine.

Step 1: Synthesis of 2,4-bis(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one

  • This intermediate can be prepared from appropriate starting materials, such as cyano enamines, through an acid-promoted cyclization.[11]

Step 2: Selective Displacement of the 4-methylthio group

  • Dissolve the 2,4-bis(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one intermediate in a suitable solvent (e.g., DMF or NMP).

  • Add an excess of the desired aniline or amine.

  • Heat the reaction mixture at an elevated temperature (e.g., 100-150°C) for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and purify the product by column chromatography or recrystallization.

Step 3: Oxidation and Substitution at the 2-position

  • The resulting 2-methylthio-4-amino substituted derivative can be oxidized (e.g., with m-CPBA) to the corresponding sulfone.

  • The sulfone is a good leaving group and can be displaced by a second amine to generate a 2,4-disubstituted pyrido[4,3-d]pyrimidin-5(6H)-one.[11]

Data Presentation

Table 1: Example Kinase Selectivity Data for a Hypothetical Analog Series

CompoundPrimary Target IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Primary)
Parent 20501002.5
Analog A 35>1000250>28
Analog B 150>5000>5000>33
Analog C 25308001.2

This table illustrates how selectivity can be improved (Analog A) or how potency can be lost (Analog B) during the optimization process.

Visualizations

G cluster_0 Initial State cluster_1 Problem Identification cluster_2 Modification Strategy cluster_3 Iterative Optimization cluster_4 Desired Outcome Lead 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one (Potent, Non-selective) Screening Kinome-wide Selectivity Screen (e.g., 400+ kinases) Lead->Screening Analysis Identify Off-Target Families (e.g., High homology in ATP pocket) Screening->Analysis Strategy Structure-Based Design: - Target non-conserved residues - Exploit gatekeeper differences - Introduce steric hindrance Analysis->Strategy Synthesis Synthesize Analog Library Strategy->Synthesis Testing IC50 Determination (Primary Target) & Kinome Profiling (Off-Targets) Synthesis->Testing SAR Analyze Structure-Selectivity Relationship (SSR) Testing->SAR SAR->Strategy Refine Design Selective Selective Inhibitor (High Potency, Clean Profile) SAR->Selective Achieve Goal

Caption: Workflow for improving kinase inhibitor selectivity.

G Troubleshooting Troubleshooting: Loss of Potency Symptom: IC50 increase against primary target after modification Potential Causes: - Steric clash - Disruption of key interactions - Unfavorable solvation Solutions: - Incremental modifications - Isosteric replacements - Re-evaluate structural data Input Non-selective Compound Modification Introduce Bulky Group to Enhance Selectivity Input->Modification Output Selective but Weak Compound Modification->Output Output->Troubleshooting Problem Identified

Caption: Troubleshooting logic for loss of potency.

References

  • El-Damasy, A. K., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as dual EGFR inhibitors. RSC Medicinal Chemistry, 13(9), 1121-1139. Available from: [Link]

  • Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. AZoLifeSciences. Available from: [Link]

  • Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7459. Available from: [Link]

  • Müller, S., et al. (2016). Non-ATP-competitive kinase inhibitors - enhancing selectivity through new inhibition strategies. Current Opinion in Structural Biology, 39, 1-9. Available from: [Link]

  • Li, L., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(9), 126966. Available from: [Link]

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  • Rumpf, T., et al. (2024). Development of Selective Pyrido[2,3-d]pyrimidin-7(8H)-one-Based Mammalian STE20-Like (MST3/4) Kinase Inhibitors. Journal of Medicinal Chemistry, 67(6), 4626-4648. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrido[4,3-d]pyrimidin-4(3H)-one and Thieno[2,3-d]pyrimidin-4(3H)-one Scaffolds in Kinase Inhibition and Drug Discovery

This guide provides a comprehensive comparison between two prominent heterocyclic scaffolds in medicinal chemistry: 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one and the broader class of thieno[2,3-d]pyrimidin-4(3H)-one deriv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison between two prominent heterocyclic scaffolds in medicinal chemistry: 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one and the broader class of thieno[2,3-d]pyrimidin-4(3H)-one derivatives. Both structures are recognized as privileged scaffolds, particularly in the development of kinase inhibitors for oncology. We will delve into their structural nuances, synthetic accessibility, physicochemical characteristics, and critically compare their biological performance with supporting experimental data.

Introduction: The Structural Rationale

At the heart of modern targeted therapy lies the inhibition of protein kinases, enzymes that regulate a vast number of cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for drug development.[2] The pyrido[4,3-d]pyrimidine and thieno[2,3-d]pyrimidine core structures are bioisosteres of purines, the fundamental building blocks of DNA and RNA.[3][4] This structural mimicry allows them to effectively compete with ATP at the kinase catalytic site, leading to the inhibition of downstream signaling pathways.

This guide aims to provide researchers, scientists, and drug development professionals with an objective, data-driven comparison of these two scaffolds to inform future design and synthesis strategies.

Core Chemical Structures:

Scaffold2-Methylpyrido[4,3-d]pyrimidin-4(3H)-oneThieno[2,3-d]pyrimidin-4(3H)-one (Parent)
Structure 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-oneThieno[2,3-d]pyrimidin-4(3H)-one
Key Feature Fused Pyridine-Pyrimidine RingsFused Thiophene-Pyrimidine Rings

The primary distinction lies in the five-membered ring fused to the pyrimidine core. In the pyrido[4,3-d]pyrimidine, this is a pyridine ring, introducing a nitrogen atom that can act as a hydrogen bond acceptor and influences the molecule's overall basicity and polarity. In contrast, the thieno[2,3-d]pyrimidine features a thiophene ring, which is generally considered more lipophilic and acts as a bioisostere of a phenyl ring.[5] This fundamental difference has profound implications for the molecule's physicochemical properties, synthetic routes, and biological target profile.

Physicochemical Properties: A Comparative Overview

The choice of a core scaffold is often dictated by its inherent physicochemical properties, which govern its drug-like characteristics. While extensive data exists for derivatives, we can compare the parent molecules to understand the foundational differences.

Property2-Methylpyrido[4,3-d]pyrimidin-4(3H)-onePyrido(4,3-d)pyrimidin-4(3H)-oneThieno[2,3-d]pyrimidin-4(3H)-one
Molecular Formula C₈H₇N₃OC₇H₅N₃OC₆H₄N₂OS
Molecular Weight 161.16 g/mol [6]147.13 g/mol [7]152.17 g/mol
XLogP3-AA (logP) -0.5[6]-0.4[7]1.1
Hydrogen Bond Donors 11[7]1
Hydrogen Bond Acceptors 33[7]3

Data for parent compounds sourced from PubChem where available.

The most striking difference is the predicted lipophilicity (XLogP3-AA). The thiophene ring imparts a significantly higher lipophilicity to the thieno[2,3-d]pyrimidine scaffold compared to the more polar pyridopyrimidine core. This has direct consequences for solubility, cell permeability, and potential off-target effects, which must be considered during the drug design process.

Synthetic Accessibility: Pathways to the Core Scaffolds

The ease and versatility of synthesis are critical factors for generating chemical diversity in a drug discovery program. Both scaffolds are accessible through established multi-step synthetic routes.

Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-ones: A common and effective method involves the cyclization of a 4-amidonicotinamide precursor. This precursor can be generated by treating a pyridyloxazinone with an appropriate amine. The subsequent cyclization can be induced thermally or by extending the reaction time with the amine, providing a direct route to the desired pyridopyrimidinone core.[8]

Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones: The synthesis of the thienopyrimidine scaffold is particularly versatile. A widely used approach starts with an aminothiophene derivative, which itself can be readily prepared via the Gewald reaction.[9] These precursors can then be cyclized in various ways to form the pyrimidinone ring.[10] Notably, convenient one-pot, solvent-free reactions have been developed, offering an efficient and scalable path to a wide range of thienopyrimidine derivatives.[3][11]

G cluster_0 Pyrido[4,3-d]pyrimidin-4(3H)-one Synthesis cluster_1 Thieno[2,3-d]pyrimidin-4(3H)-one Synthesis PyridoOxazinone Pyridyloxazinone Amidonicotinamide 4-Amidonicotinamide PyridoOxazinone->Amidonicotinamide Amine Treatment Amine1 Amine (R-NH2) Amine1->Amidonicotinamide PyridoCore Pyrido[4,3-d]pyrimidin-4(3H)-one Amidonicotinamide->PyridoCore Heat or Extended Amine Contact Aminothiophene 2-Aminothiophene (from Gewald Reaction) ThienoCore Thieno[2,3-d]pyrimidin-4(3H)-one Aminothiophene->ThienoCore OnePot One-Pot Synthesis (Solvent-Free) Aminothiophene->OnePot Reagents Cyclization Reagents (e.g., Formamide, Urea) Reagents->ThienoCore OnePot->ThienoCore Efficient Access

Figure 1. High-level comparison of synthetic workflows.

The availability of one-pot procedures for thieno[2,3-d]pyrimidines can be a significant advantage, potentially accelerating the synthesis of compound libraries for screening compared to the more sequential synthesis typically required for the pyridopyrimidine analogs.[3]

Biological Activity and Performance: A Head-to-Head Comparison

Both scaffolds have yielded highly potent inhibitors across a range of biological targets, particularly protein kinases implicated in cancer.

Pyrido[4,3-d]pyrimidine Derivatives: Potent Kinase Inhibitors

While data for the specific 2-methyl-[4,3-d] isomer is limited, the broader class of pyridopyrimidines has been extensively developed as kinase inhibitors.[12][13] They are particularly prominent as inhibitors of the PI3K/mTOR and EGFR signaling pathways.

  • EGFR Inhibition: Derivatives of the isomeric pyrido[2,3-d]pyrimidin-4(3H)-one have demonstrated potent inhibitory activity against both wild-type (WT) and mutant forms of the Epidermal Growth Factor Receptor (EGFR).[14] For instance, compound 8a from a 2022 study showed exceptional activity with IC₅₀ values of 0.099 µM against EGFRWT and 0.123 µM against the resistant EGFRT790M mutant.[15]

  • PI3K/mTOR Pathway: The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival. 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives have been identified as potent dual inhibitors of PI3K and mTOR, a promising strategy to overcome resistance mechanisms in cancer therapy.[16]

  • RAF-MEK-ERK Pathway: This signaling cascade is frequently hyperactivated in various cancers. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been developed as effective blockers of this pathway, demonstrating significant antiproliferative activity in cancer cell lines like MCF-7 (breast) and A375 (melanoma).[17]

Thieno[2,3-d]pyrimidine Derivatives: A Broad Spectrum of Activity

The thieno[2,3-d]pyrimidine scaffold is arguably one of the most versatile and successful in modern medicinal chemistry, with derivatives showing a remarkable breadth of biological activities.[2][4][18]

  • Anticancer Activity: This is the most widely reported activity.[3][5][11] Derivatives have shown potent cytotoxicity against a wide array of cancer cell lines. For example, one study identified 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one as a highly active compound, particularly against the MDA-MB-435 melanoma cell line.[19] Another derivative, compound 15 , exhibited a potent IC₅₀ of 0.94 μM against the A549 non-small cell lung cancer (NSCLC) cell line.[5]

  • Kinase Inhibition (ROCK, EGFR): Beyond general cytotoxicity, specific kinase targets have been identified. A series of derivatives were discovered as highly potent inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK), with compound 8k showing IC₅₀ values of 0.004 µM and 0.001 µM against ROCK I and ROCK II, respectively.[20] Like their pyridopyrimidine cousins, they have also been optimized as potent EGFR tyrosine kinase (TK) inhibitors.[2]

  • Other Targets: The scaffold's versatility extends beyond kinases. Derivatives have been developed as inhibitors of D-dopachrome tautomerase (MIF2), suppressing the proliferation of NSCLC cells, and have also shown antimicrobial and anti-inflammatory properties.[21][22]

Comparative Data Summary
Scaffold ClassRepresentative Compound/SeriesTarget(s)Reported Potency (IC₅₀)Cancer Cell Line(s)Reference
Pyrido[2,3-d]pyrimidine Compound 8a EGFRWT, EGFRT790M0.099 µM, 0.123 µMPC-3 (Prostate)[14][15]
Pyrido[2,3-d]pyrimidine 2-amino-4-methyl derivativesPI3K/mTORPotent dual inhibitionN/A (Enzymatic)[16]
Thieno[2,3-d]pyrimidine Compound 8k ROCK I, ROCK II0.004 µM, 0.001 µMN/A (Enzymatic)[20]
Thieno[2,3-d]pyrimidine Compound 15 Antiproliferative0.94 µMA549 (Lung)[5]
Thieno[2,3-d]pyrimidine 2-(benzylamino)-5,6-dimethyl...AntiproliferativePotent cytotoxicityMDA-MB-435 (Melanoma)[3][11]
Thieno[2,3-d]pyrimidine 4-N-substituted 6-aryl...EGFR-TK<1 nMN/A (Enzymatic)[2]

This data highlights that while both scaffolds can produce highly potent kinase inhibitors, the thieno[2,3-d]pyrimidine framework has been successfully applied to a wider range of biological targets, demonstrating its broader utility in drug discovery.

G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds ADP ADP Receptor->ADP Hydrolyzes Substrate Substrate Protein Receptor->Substrate Phosphorylates ATP ATP ATP->Receptor Binds to Active Site Substrate_P Phosphorylated Substrate Substrate->Substrate_P Response Cellular Response (Proliferation, Survival) Substrate_P->Response Inhibitor Pyridopyrimidine or Thienopyrimidine Inhibitor Inhibitor->Receptor Competitively Binds (Blocks ATP)

Figure 2. Mechanism of ATP-competitive kinase inhibition.

Experimental Protocols

To ensure scientific integrity and reproducibility, we describe standardized methodologies for the synthesis and evaluation of these compounds.

Protocol 1: General Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one Derivative

This protocol is adapted from procedures describing one-pot syntheses.[3]

Objective: To synthesize a 2-substituted thieno[2,3-d]pyrimidin-4(3H)-one derivative.

Materials:

  • 2-amino-5,6-dimethylthiophene-3-carbonitrile (starting material)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Amine (e.g., benzylamine)

  • Ethanol

  • Catalytic amount of a base (e.g., piperidine)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 2-amino-5,6-dimethylthiophene-3-carbonitrile (10 mmol), the selected aromatic aldehyde (10 mmol), and the amine (10 mmol) in 30 mL of ethanol.

  • Catalyst Addition: Add 3-4 drops of piperidine to the mixture to catalyze the reaction.

  • Reflux: Equip the flask with a condenser and heat the mixture to reflux with continuous stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure thieno[2,3-d]pyrimidin-4(3H)-one derivative.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and determine its melting point.

Protocol 2: In Vitro Antiproliferative Activity (MTT Assay)

This protocol describes a standard colorimetric assay to assess the cytotoxicity of a compound against a cancer cell line.[14]

Objective: To determine the IC₅₀ value of a test compound against a cancer cell line (e.g., A549).

Materials:

  • A549 human lung carcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium in the wells with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Outlook

The comparative analysis of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one and thieno[2,3-d]pyrimidin-4(3H)-one derivatives reveals two powerful, yet distinct, scaffolds for drug discovery.

  • Pyrido[4,3-d]pyrimidines (and their isomers) have proven to be exceptional scaffolds for developing highly specific inhibitors against key cancer signaling pathways like EGFR and PI3K/mTOR. Their polarity may offer advantages in terms of solubility but requires careful management of other ADME properties. They represent a focused and potent class for well-defined kinase targets.

  • Thieno[2,3-d]pyrimidines demonstrate remarkable versatility and synthetic accessibility. The development of efficient one-pot syntheses allows for rapid generation of diverse chemical libraries. This has led to the discovery of compounds with an exceptionally broad range of biological activities, from potent pan-cancer cytotoxicity to highly selective inhibition of kinases like ROCK and other enzymes. Their inherent lipophilicity is a key characteristic that can be modulated with appropriate substitutions to achieve desired drug-like properties.

For drug development professionals, the choice between these scaffolds depends on the therapeutic strategy. For a targeted approach against a specific kinase like EGFR, the pyridopyrimidine scaffold offers a validated starting point. For broader screening campaigns or when targeting novel biological space, the synthetic tractability and proven versatility of the thieno[2,3-d]pyrimidine scaffold make it an unparalleled choice. Future research will undoubtedly continue to exploit the unique attributes of both frameworks to develop the next generation of targeted therapies.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a reg...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust and ethical research program. This guide provides a detailed protocol for the safe handling and disposal of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one, grounded in established safety principles and regulatory standards.

Pre-Disposal Hazard Assessment & Personal Protective Equipment (PPE)

Before handling any waste, understanding the potential hazards is critical. Based on analogous structures, we must anticipate that 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one may present several risks. The causality behind PPE selection is to create a barrier between the researcher and potential exposure routes.

Potential Hazard Rationale & Causality Required Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal) Structurally related pyridines and pyrimidines can be toxic if swallowed or absorbed through the skin.[2][3]Nitrile Gloves: (or other chemically resistant gloves) to prevent dermal contact. Always inspect gloves for integrity before use.
Skin/Eye Irritation or Corrosion Many nitrogen-containing heterocyclic compounds are irritants or corrosive, capable of causing skin burns and severe eye damage.[2][3]Safety Goggles/Face Shield: To protect against splashes. A face shield is recommended when handling larger quantities.
Respiratory Irritation If the compound is a fine powder, it may cause respiratory tract irritation upon inhalation.[2]Chemical Fume Hood: All handling of the solid compound and its waste should be conducted in a certified chemical fume hood to control airborne particles.
Aquatic Toxicity Pyridine derivatives can be harmful to aquatic life with long-lasting effects.[3] Improper disposal can lead to environmental contamination.Lab Coat: A standard flame-resistant lab coat to protect from incidental contact and contamination of personal clothing.

Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]

Waste Segregation and Containerization: The Foundation of Safe Disposal

The first step in the disposal process is isolating the waste stream. Improper segregation can lead to dangerous chemical reactions within a waste container.

Core Principle: Never mix incompatible waste streams. Based on the structure of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one, it should be considered an organic, nitrogen-containing compound.

Step-by-Step Containerization Protocol:

  • Select a Compatible Container: Use a clean, leak-proof container made of a material that will not react with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, screw-top cap.[5][6][7]

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label should clearly state "Hazardous Waste" and list all chemical constituents by their full name (no abbreviations).

  • Segregate from Incompatibles: Store the waste container away from strong oxidizing agents, strong acids, and acid chlorides.[4][6] Mixing with these can cause vigorous, exothermic, or gas-producing reactions. Store acids and bases separately.[6]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when adding waste.[7][8] This prevents the release of vapors and protects the lab environment.

  • Avoid Overfilling: Leave at least 10% of headspace in the container (an inch of open space) to allow for vapor expansion.[5][6]

On-Site Accumulation and Storage

All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[6][8] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Location: The SAA should be a secondary containment tray to capture any potential leaks.

  • Quantity Limits: Be aware of institutional and regulatory limits for waste accumulation. For acutely toxic wastes (P-listed), this limit can be as low as one quart.[8]

  • Time Limits: Once a waste container is full, it must typically be moved from the SAA to a central storage area within three days.[6]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one from initial use to final disposal.

G cluster_prep Phase 1: Preparation & Handling cluster_waste Phase 2: Waste Generation & Collection cluster_storage Phase 3: Accumulation & Disposal A Identify Hazards of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one (Treat as Hazardous) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Generate Waste (e.g., unused solid, contaminated materials) C->D E Select Compatible, Leak-Proof Waste Container D->E F Label Container: 'Hazardous Waste' + Contents E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Keep Container Closed & Segregated from Incompatibles G->H I Container Full or Project Complete? H->I J Request Pickup from Institutional EHS or Licensed Waste Vendor I->J Yes K Continue Accumulation (Adhere to time/volume limits) I->K No

Caption: Workflow for the safe disposal of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one.

Spill and Decontamination Procedures

Accidents happen, and a prepared response is essential for safety. The following steps should only be taken by trained personnel.

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or involves volatile substances, evacuate the laboratory and contact your institution's emergency response team.

  • Control and Contain: Prevent the spread of the solid material. Avoid creating dust. For small spills, you can create a dike around the spill using an inert absorbent material like vermiculite or sand.[9][10]

  • Absorb and Collect:

    • Carefully sweep up the solid material and place it into a designated hazardous waste container.

    • All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be treated as hazardous waste and disposed of accordingly.[1][11]

  • Decontaminate the Area:

    • Wipe the spill area with a suitable solvent (such as ethanol or methanol, if compatible with the surface), followed by a thorough cleaning with soap and water.[1]

    • For biohazard disinfection, a 10% bleach solution followed by a water rinse is effective, but for chemical decontamination, a solvent wipe is more appropriate.[12]

  • Document the Incident: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department, following all internal reporting procedures.[13]

Final Disposal: The Role of EHS

Under no circumstances should 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one or its contaminated materials be disposed of in the regular trash or down the drain. [14][15] Drain disposal is reserved for only a small subset of non-hazardous, water-soluble compounds.[15]

The ultimate disposal of this chemical waste must be handled by trained professionals in compliance with all federal, state, and local regulations.[1][5]

Procedure for Final Disposal:

  • Ensure Proper Labeling and Closure: Double-check that your waste container is accurately labeled with all contents and is securely sealed.

  • Request a Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a waste pickup.[1][8]

  • Maintain Records: Keep accurate records of your waste generation and disposal, as this documentation is essential for regulatory compliance.[16]

By adhering to these protocols, you contribute to a culture of safety, protect yourself and your colleagues, and ensure that your vital research does not come at the cost of environmental integrity.

References

  • Biochem Chemopharma. Safety Data Sheet SDS/MSDS 2-amino pyridine.

  • Benchchem. Safe Disposal of 1H-Pyrido[2,3-d][2][1]oxazine-2,4-dione: A Procedural Guide.

  • Sigma-Aldrich. Safety Data Sheet.

  • Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.

  • Fisher Scientific. (2024, March 28). Safety Data Sheet.

  • Fisher Scientific. Safety Data Sheet - 2-Amino-4-picoline.

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.

  • AK Scientific, Inc. 2-methylpyrido[2,3-d]pyrimidin-4(3H)-one, 95+ Purity%.

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.

  • University of Reading. Spill procedure: Clean-up guidance.

  • Environmental Marketing Services. Safe Laboratory Waste Disposal Practices.

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.

  • American Chemical Society. Hazardous Waste and Disposal.

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.

  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide.

  • American Chemical Society. Guide for Chemical Spill Response.

  • West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response.

Sources

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